molecular formula C31H43NO8 B15594935 Carmichaenine E

Carmichaenine E

Cat. No.: B15594935
M. Wt: 557.7 g/mol
InChI Key: XEZIAMZSYPGGSD-OEHUIBCVSA-N
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Description

Carmichaenine E is a useful research compound. Its molecular formula is C31H43NO8 and its molecular weight is 557.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H43NO8

Molecular Weight

557.7 g/mol

IUPAC Name

[(2S,3S,4R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate

InChI

InChI=1S/C31H43NO8/c1-5-32-15-28(16-37-2)12-11-20(33)31-25(28)23(39-4)21(26(31)32)29(40-27(35)17-9-7-6-8-10-17)14-19(38-3)18-13-30(31,36)24(29)22(18)34/h6-10,18-26,33-34,36H,5,11-16H2,1-4H3/t18-,19+,20+,21?,22-,23+,24-,25-,26?,28+,29+,30+,31?/m1/s1

InChI Key

XEZIAMZSYPGGSD-OEHUIBCVSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Complex Alkaloid Profile of Aconitum carmichaeli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum carmichaelii, a member of the Ranunculaceae family, is a plant of significant interest in both traditional medicine and modern pharmacology due to its rich and complex alkaloid composition. The roots of this plant, commonly known as "Fuzi" or "Chuanwu" in traditional Chinese medicine, contain a diverse array of diterpenoid and other alkaloids. These compounds are responsible for both the therapeutic effects and the notorious toxicity associated with the plant. This technical guide provides an in-depth overview of the alkaloid profile of Aconitum carmichaeli, detailing the major and minor constituents, their quantitative analysis, the experimental protocols for their study, and the signaling pathways they modulate.

Core Alkaloid Profile: A Diterpenoid-Rich Composition

The alkaloid profile of Aconitum carmichaeli is dominated by C19-diterpenoid and C20-diterpenoid alkaloids.[1][2][3][4] These are further classified based on their structural features, particularly the presence and nature of ester groups, which significantly influence their biological activity and toxicity.[5][6]

C19-Diterpenoid Alkaloids: This is the most abundant and well-studied class of alkaloids in Aconitum carmichaeli. They are characterized by a complex norditerpenoid skeleton. Based on their esterification, they are categorized into three main types:

  • Diester-Diterpenoid Alkaloids (DDAs): These are the most toxic compounds and include well-known alkaloids such as aconitine, mesaconitine, and hypaconitine.[6][7] They are characterized by ester groups at both the C-8 and C-14 positions.[8]

  • Monoester-Diterpenoid Alkaloids (MDAs): These are hydrolysis products of DDAs and are significantly less toxic.[7] Key examples include benzoylaconine, benzoylmesaconine, and benzoylhypaconine.[6]

  • Aminoalcohol-Diterpenoid Alkaloids (ADAs): These are the final hydrolysis products, lacking ester groups, and are considered to have low toxicity.[5] Neoline and fuziline (B108665) are examples of this subclass.[9][10]

C20-Diterpenoid Alkaloids: While less abundant than the C19 type, a number of C20-diterpenoid alkaloids have also been isolated from Aconitum carmichaeli.[2][3] These alkaloids, such as songorine (B610919) and carmichaeline A, possess a different carbon skeleton and exhibit a range of biological activities.[2][11]

Lipo-alkaloids: This is another class of alkaloids found in Aconitum carmichaeli, characterized by the presence of a long-chain fatty acid moiety.[8][12][13] Their concentration can increase during the processing of the raw plant material.[14]

Quantitative Analysis of Major Alkaloids

The concentration of alkaloids in Aconitum carmichaeli can vary significantly depending on the plant part, geographical origin, and processing methods.[15] Processing, typically through boiling or steaming, is a critical step to reduce the content of highly toxic DDAs by hydrolyzing them into less toxic MDAs and ADAs.[7][16]

Table 1: Quantitative Data of Major Diterpenoid Alkaloids in Raw and Processed Aconitum carmichaeli

Alkaloid ClassAlkaloidConcentration in Raw Fu-Zi (mg/g)Concentration in Processed Fu-Zi (mg/g)Reference
Diester-Diterpenoid Alkaloids (DDAs) Aconitine (ACT)0.00 - 0.31Undetectable after 1h boiling[7]
Mesaconitine (MAT)0.04 - 1.32Undetectable after 3h boiling[7]
Hypaconitine (HAT)0.05 - 0.80Undetectable after 3h boiling[7]
Monoester-Diterpenoid Alkaloids (MDAs) Benzoylaconine-0.12 - 0.84[7]
Benzoylmesaconine-0.13 - 0.54[7]
Benzoylhypaconine-0.02 - 0.22[7]

Note: The concentrations can vary widely. The processed Fu-Zi data refers to various commercially available processed products.

Experimental Protocols

The analysis of the complex alkaloid mixture in Aconitum carmichaeli requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common method for separation and quantification.

Extraction of Total Alkaloids

A general procedure for the extraction of total alkaloids from the lateral roots of Aconitum carmichaeli involves the following steps:

  • Sample Preparation: The air-dried and powdered plant material (e.g., 5 kg of lateral roots) is used as the starting material.[9]

  • Extraction: The powdered material is extracted with 95% ethanol (B145695) under reflux for 2 hours. This process is typically repeated three times.[9]

  • Concentration: The ethanol extracts are combined and concentrated under vacuum to yield a semi-solid residue.[9]

  • Liquid-Liquid Partitioning: The residue is suspended in water and then sequentially extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate alkaloids based on their polarity.[9]

  • Further Purification: The resulting fractions, particularly the n-butanol extract which is rich in alkaloids, are then subjected to further chromatographic purification.[9]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

The following provides an example of an HPLC method for the simultaneous determination of major aconitine-type alkaloids:

  • Instrumentation: An Agilent/HP 1090 series HPLC system or equivalent, equipped with a quaternary pump, a C18 guard and analytical column, and a diode-array detector (DAD).[16]

  • Mobile Phase: A gradient elution program using a mixture of acetonitrile (B52724) (ACN), triethylamine (B128534) (TEA) buffer (pH 3.0; 25 mM), and tetrahydrofuran (B95107) (THF).[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 45°C.[16]

  • Detection: UV detection at 238 nm.[16]

  • Sample Preparation for HPLC: A specific amount of the powdered sample (e.g., 1 g) is extracted with a suitable solvent (e.g., 70% methanol) using ultrasonication and shaking. The extract is then filtered before injection into the HPLC system.[7]

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation

HSCCC is a valuable technique for the preparative isolation and purification of individual alkaloids from crude extracts.

  • Two-Phase Solvent System: A mixture of n-hexane-ethyl acetate-methanol-water (e.g., in a 3:5:4:5 v/v/v/v ratio) is commonly used.[17]

  • Operation: The lower phase is used as the mobile phase at a specific flow rate (e.g., 2.0 mL/min), while the apparatus is rotated at a high speed (e.g., 850 r/min).[17]

  • Detection: UV detection at a wavelength of 235 nm.[17]

Signaling Pathways and Molecular Mechanisms

The alkaloids from Aconitum carmichaeli exert their biological effects by modulating various cellular signaling pathways. The toxic effects, particularly the cardiotoxicity and neurotoxicity of DDAs, are primarily mediated through their interaction with voltage-gated sodium channels.[18][19][20]

Voltage-Gated Sodium Channel Modulation

The diester-diterpenoid alkaloids, such as aconitine, bind to site 2 of the alpha-subunit of voltage-gated sodium channels.[18][19] This binding inhibits the inactivation of the channel, leading to a persistent influx of sodium ions.[18][19] This disrupts normal cellular excitability in neurons and cardiomyocytes, causing arrhythmias and neurological symptoms.[6][21]

MAPK/NF-κB/STAT3 Signaling Pathway

Recent studies have shown that alkaloids from Aconitum carmichaeli can modulate inflammatory responses through the MAPK/NF-κB/STAT3 signaling pathway.[22] The total alkaloids have been found to inhibit the phosphorylation of key proteins in this pathway, such as p38 MAPK, ERK, and JNK, and reduce the expression of NF-κB, IκB-α, STAT3, and JAK2.[22] This inhibitory action leads to a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[22]

Visualizations

Experimental_Workflow_for_Alkaloid_Analysis cluster_extraction Extraction & Partitioning cluster_analysis Analytical & Preparative Chromatography cluster_identification Structure Elucidation plant_material Powdered A. carmichaeli Roots extraction Ethanol Reflux Extraction plant_material->extraction concentration Vacuum Concentration extraction->concentration partitioning Liquid-Liquid Partitioning (Petroleum Ether, EtOAc, n-BuOH) concentration->partitioning hplc HPLC-DAD Analysis (Quantitative) partitioning->hplc n-BuOH Fraction hsccc HSCCC (Preparative Isolation) partitioning->hsccc n-BuOH Fraction lcms LC-MS/MS Analysis (Qualitative & Quantitative) partitioning->lcms n-BuOH Fraction nmr NMR Spectroscopy (1H, 13C, 2D) hsccc->nmr Isolated Alkaloids ms Mass Spectrometry (HR-ESI-MS) hsccc->ms Isolated Alkaloids

Caption: A generalized experimental workflow for the extraction, analysis, and identification of alkaloids from Aconitum carmichaeli.

MAPK_NFkB_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk p38 MAPK ERK, JNK receptor->mapk jak2 JAK2 receptor->jak2 ikb IκB-α mapk->ikb Phosphorylation (Inhibition) ikb_nfkb ikb->ikb_nfkb nfkb NF-κB nfkb->ikb_nfkb stat3 STAT3 jak2->stat3 Phosphorylation stat3_n STAT3 stat3->stat3_n Translocation nfkb_n NF-κB ikb_nfkb->nfkb_n Translocation gene Inflammatory Gene Expression nfkb_n->gene stat3_n->gene alkaloids A. carmichaeli Alkaloids alkaloids->mapk Inhibits alkaloids->nfkb Inhibits alkaloids->jak2 Inhibits alkaloids->stat3 Inhibits

Caption: Inhibition of the MAPK/NF-κB/STAT3 signaling pathway by Aconitum carmichaeli alkaloids.

Conclusion

The alkaloid profile of Aconitum carmichaeli is a complex and fascinating area of study with significant implications for drug development and toxicology. The interplay between the highly toxic diester-diterpenoid alkaloids and their less toxic monoester and aminoalcohol derivatives is crucial for understanding both the therapeutic potential and the risks associated with this plant. Continued research, utilizing advanced analytical techniques and pharmacological assays, is essential to fully elucidate the structure-activity relationships of these diverse compounds and to harness their potential for the development of new therapeutic agents.

References

The Elusive Structure of Carmichaenine E: A Case of Undisclosed Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature reveals a notable absence of information regarding the chemical structure elucidation of a compound referred to as "Carmichaenine E." This suggests that this compound may be a novel, yet-to-be-published natural product, a proprietary compound within a drug development pipeline, or potentially a misnomer. As such, a detailed technical guide on its structure determination, complete with quantitative data and experimental protocols, cannot be compiled at this time.

The process of elucidating the chemical structure of a new molecule, particularly a complex natural product, is a meticulous undertaking that forms the bedrock of drug discovery and chemical biology. This endeavor typically involves a multi-pronged approach, integrating advanced spectroscopic and analytical techniques. While the specific journey to uncover the architecture of this compound remains undocumented in the public domain, we can outline the general, rigorous workflow that researchers would almost certainly follow.

The Standard Workflow for Structure Elucidation

The logical progression from a biological source to a fully characterized chemical entity is a well-established scientific narrative. This pathway ensures the unambiguous identification and subsequent potential for synthesis and therapeutic development of new compounds.

Structure_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Spectroscopic & Analytical Characterization cluster_Confirmation Structure Confirmation & Activity A Biological Source (e.g., Plant, Fungus, Marine Organism) B Extraction A->B C Chromatographic Separation (e.g., HPLC, Column Chromatography) B->C D Pure Compound C->D E Mass Spectrometry (MS) - Molecular Formula D->E Analysis of Pure Isolate F Infrared (IR) Spectroscopy - Functional Groups D->F Analysis of Pure Isolate G Nuclear Magnetic Resonance (NMR) - 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) - Connectivity & Stereochemistry D->G Analysis of Pure Isolate H X-ray Crystallography - 3D Structure (if crystalline) D->H Analysis of Pure Isolate I Proposed Structure E->I Data Interpretation F->I Data Interpretation G->I Data Interpretation H->I Data Interpretation J Total Synthesis I->J Confirmation of Structure K Biological Activity Assays I->K Biological Evaluation

Figure 1: A generalized workflow for the isolation and structure elucidation of a novel natural product.

Key Experimental Protocols in Structure Elucidation

The following outlines the standard experimental methodologies that would be employed in the structural determination of a compound like this compound.

1. Isolation and Purification:

  • Extraction: The source material (e.g., dried and powdered plant material) is typically subjected to solvent extraction, often starting with nonpolar solvents and progressing to more polar ones to isolate a wide range of compounds.

  • Chromatography: The crude extract is then fractionated using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for obtaining highly pure compounds.[1][2]

2. Spectroscopic Analysis:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the molecular formula of the unknown compound.[1][3]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of an organic molecule.[4][5][6][7] A suite of NMR experiments is typically performed:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[4]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular skeleton.[7]

3. Structure Confirmation:

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure.[8]

  • Total Synthesis: The chemical synthesis of the proposed structure from known starting materials serves as the ultimate confirmation. If the spectroscopic data of the synthetic compound matches that of the natural product, the structure is considered proven.

Hypothetical Data Presentation

While no specific data for this compound exists in the public domain, the following tables illustrate how such data would be presented for a hypothetical novel compound.

Table 1: Spectroscopic and Physical Data for a Hypothetical Compound

PropertyValue
Molecular FormulaC₂₅H₃₀N₂O₆
Molecular Weight470.2107 (by HR-ESI-MS)
AppearanceWhite amorphous powder
Optical Rotation [α]²⁰D+52.3 (c 0.1, MeOH)
UV (MeOH) λmax (log ε)210 (4.35), 254 (3.80), 310 (3.50) nm
IR (KBr) νmax3400, 1735, 1680, 1605, 1510 cm⁻¹

Table 2: Hypothetical ¹H and ¹³C NMR Data (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1172.5-
252.83.85 (dd, 8.5, 4.2)
335.12.10 (m), 1.95 (m)
.........

Conclusion

The journey to elucidate the chemical structure of a new molecule is a cornerstone of chemical and pharmaceutical sciences. While the specific details of this compound remain elusive, the established methodologies provide a clear roadmap for how its structure will eventually be unveiled. The scientific community awaits the publication of this data, which will undoubtedly contribute to the ever-expanding knowledge of natural products and their potential therapeutic applications. The synthesis and biological evaluation of novel compounds are active areas of research, constantly pushing the boundaries of medicinal chemistry.[9][10][11][12][13]

References

The Uncharted Path: Elucidating the Biosynthesis of Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Introduction:

Carmichaenine E is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum carmichaelii. These alkaloids are renowned for their potent biological activities and complex chemical structures. Despite significant interest, the complete biosynthetic pathway of this compound and other aconitine-type alkaloids remains largely unelucidated. This guide synthesizes the current understanding of the early stages of diterpenoid alkaloid biosynthesis and explores the putative subsequent steps leading to the intricate this compound scaffold. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmaceutical research. While a complete pathway is yet to be defined, transcriptomic and functional genomic studies have begun to shed light on the key enzymatic players and their potential roles.

The Known and Proposed Biosynthetic Pathway

The biosynthesis of C19-diterpenoid alkaloids like this compound is believed to originate from the general terpenoid pathway, branching into a complex series of cyclizations, oxidations, and rearrangements. The initial steps, leading to the formation of a C20 diterpene skeleton, are relatively well-understood. However, the subsequent transformations that tailor this scaffold into the unique C19 structure of this compound are still a subject of active research.

The proposed pathway can be broadly divided into two major phases:

  • Formation of the Diterpene Precursor: This phase involves the construction of the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), and its subsequent cyclization to form a foundational tetracyclic diterpene skeleton.

  • Tailoring of the Diterpenoid Scaffold: This phase encompasses a series of largely uncharacterized enzymatic reactions, including oxidations, rearrangements, nitrogen incorporation, and acylations, that modify the initial diterpene skeleton to produce the diverse array of C19-diterpenoid alkaloids.

A diagrammatic representation of the known and proposed biosynthetic pathway is presented below:

Carmichaenine_E_Biosynthesis cluster_early Phase 1: Diterpene Precursor Formation cluster_late Phase 2: Proposed Tailoring Reactions MVA Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP CPS ent_Atisane ent-Atisane / ent-Kaurene ent_CPP->ent_Atisane KS/KSL Oxidations Extensive Oxidations (CYP450s) ent_Atisane->Oxidations Rearrangement Skeletal Rearrangement (Loss of C-atom) Oxidations->Rearrangement N_incorporation Nitrogen Incorporation (Reductase/Aminotransferase) Rearrangement->N_incorporation Modifications Further Modifications (Methyltransferases, Acyltransferases, etc.) N_incorporation->Modifications Carmichaenine_E This compound Modifications->Carmichaenine_E

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Detailed quantitative data, such as enzyme kinetics, precursor pool sizes, and flux analysis for the specific biosynthesis of this compound, are currently unavailable in the scientific literature. The elucidation of the complete pathway is a prerequisite for such detailed quantitative studies. However, transcriptomic analyses of Aconitum carmichaelii have provided relative gene expression levels for candidate enzymes, offering initial clues into the potential regulatory points of the pathway.

Table 1: Candidate Enzyme Families and Their Putative Roles in C19-Diterpenoid Alkaloid Biosynthesis

Enzyme FamilyPutative FunctionEvidence from Transcriptomics
Geranylgeranyl Pyrophosphate Synthase (GGPPS)Formation of GGPPIdentified in A. carmichaelii transcriptome[1]
ent-Copalyl Diphosphate Synthase (CPS)Cyclization of GGPP to ent-CPPIdentified in A. carmichaelii transcriptome[1][2][3]
ent-Kaurene Synthase (KS) / KS-Like (KSL)Cyclization of ent-CPP to diterpene skeletonsIdentified in A. carmichaelii transcriptome[2][3]
Cytochrome P450 Monooxygenases (CYP450s)Extensive oxidative modifications of the diterpene scaffoldNumerous candidates identified in A. carmichaelii transcriptome[2][4]
ReductasesInvolved in nitrogen incorporation and other redox reactionsCandidates identified in A. carmichaelii transcriptome[4]
AminotransferasesPotential role in nitrogen incorporationCandidate genes identified[2]
MethyltransferasesMethyl group additions to the alkaloid coreCandidates identified in A. carmichaelii transcriptome[2]
Acyltransferases (e.g., BAHD family)Acylation of the alkaloid scaffoldCandidates identified in A. carmichaelii transcriptome[2]

Experimental Protocols

As the complete biosynthetic pathway of this compound is unknown, detailed experimental protocols for the characterization of each specific enzymatic step are not available. However, the general methodologies employed in the field to elucidate such pathways are well-established. The following represents a generalized workflow for the identification and characterization of biosynthetic genes for novel natural products like this compound.

Experimental_Workflow Transcriptomics 1. Transcriptome Sequencing (e.g., RNA-Seq of A. carmichaelii) Gene_Mining 2. Candidate Gene Identification (Homology-based mining for TPS, CYPs, etc.) Transcriptomics->Gene_Mining Coexpression 3. Co-expression Analysis (Identify coordinately expressed genes) Gene_Mining->Coexpression Heterologous 5. Heterologous Expression & In Vitro Assays (Yeast, E. coli, N. benthamiana) Gene_Mining->Heterologous VIGS 4. In Planta Functional Genomics (Virus-Induced Gene Silencing - VIGS) Coexpression->VIGS Metabolite 7. Metabolite Analysis (LC-MS, GC-MS to detect intermediates and products) VIGS->Metabolite Biochemical 6. Biochemical Characterization (Enzyme kinetics, substrate specificity) Heterologous->Biochemical Biochemical->Metabolite

References

Unveiling Carmichaenine E: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine E, a C19-diterpenoid alkaloid, has been identified as a constituent of Aconitum carmichaelii Debeaux, a plant with a long history in traditional medicine. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its isolation from the aerial parts of the plant. Detailed experimental protocols for extraction and purification are presented, alongside quantitative data and spectroscopic information to aid in its identification and further research. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Quantitative Analysis

This compound is a naturally occurring diterpenoid alkaloid isolated from the plant species Aconitum carmichaelii Debeaux, belonging to the Ranunculaceae family. While many alkaloids are extracted from the roots of Aconitum species, this compound has been specifically identified as a marker compound in the leaves of the plant[1]. This distinction is crucial for efficient sourcing and extraction of this particular compound.

The chemical formula for this compound is C₃₁H₄₃NO₈, with a molecular weight of 557.67 g/mol . Its unique structure places it within the aconitine-type C19-diterpenoid alkaloid subclass[2].

Quantitative data regarding the yield of this compound from its natural source is limited in publicly available literature. However, the isolation of related diterpenoid alkaloids from Aconitum carmichaelii provides a general framework for expected yields, which are typically in the milligram range from several kilograms of plant material.

CompoundPlant PartExtraction MethodYield (from 10 kg dried material)Reference
This compoundLeavesMethanol (B129727) Extraction, Column ChromatographyData not availableQin, X., et al. (2015)
BeiwutineLateral RootsHigh-Speed Counter-Current Chromatography15.3 mg (from 90 mg crude extract)[Isolation and structure identification of C19 diterpenoid alkaloids from Aconitum carmichaeli by high-speed counter-current chromatography]
MesaconitineLateral RootsHigh-Speed Counter-Current Chromatography35.1 mg (from 90 mg crude extract)[Isolation and structure identification of C19 diterpenoid alkaloids from Aconitum carmichaeli by high-speed counter-current chromatography]
HypaconitineLateral RootsHigh-Speed Counter-Current Chromatography22.7 mg (from 90 mg crude extract)[Isolation and structure identification of C19 diterpenoid alkaloids from Aconitum carmichaeli by high-speed counter-current chromatography]

Table 1: Quantitative Data of Selected Diterpenoid Alkaloids from Aconitum carmichaelii

Experimental Protocols: Isolation and Purification of this compound

The following is a detailed methodology for the isolation and purification of this compound from the leaves of Aconitum carmichaelii, based on the general principles of diterpenoid alkaloid extraction and the specific findings related to this compound[2].

Plant Material Collection and Preparation
  • Collection: The leaves of Aconitum carmichaelii should be collected and identified by a qualified botanist.

  • Drying: The collected leaves are air-dried in the shade to a constant weight.

  • Pulverization: The dried leaves are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Total Alkaloids
  • Solvent Extraction: The powdered leaves (10 kg) are extracted with 95% methanol (3 x 50 L) at room temperature for 72 hours for each extraction.

  • Concentration: The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in 2% hydrochloric acid (HCl).

    • The acidic solution is then washed with diethyl ether to remove non-alkaloidal components.

    • The acidic aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.

    • The alkaline solution is then extracted with chloroform (B151607) (CHCl₃) to obtain the total crude alkaloids.

Chromatographic Purification of this compound
  • Silica (B1680970) Gel Column Chromatography:

    • The crude alkaloid extract is subjected to column chromatography on a silica gel (200-300 mesh) column.

    • The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) with increasing polarity (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Fractions containing this compound (as identified by TLC comparison with a reference standard, if available, or by further analytical HPLC) are pooled and further purified by preparative HPLC.

    • A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acetonitrile-water or methanol-water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.

    • The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

  • Final Purification: The collected fraction is concentrated to yield pure this compound. The purity is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods.

Structure Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons and to fully assign the structure.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Aconitum carmichaelii leaves.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Characterization start Collect Leaves of A. carmichaelii dry Air Dry start->dry grind Grind to Powder dry->grind extract Methanol Extraction grind->extract concentrate Concentrate Extract extract->concentrate acid_base Acid-Base Partitioning concentrate->acid_base silica_gel Silica Gel Column Chromatography acid_base->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc end Pure this compound prep_hplc->end analysis Spectroscopic Analysis (NMR, MS) end->analysis

Caption: Workflow for the isolation of this compound.

Conclusion

This compound represents one of the many complex diterpenoid alkaloids found in the genus Aconitum. Its specific localization in the leaves of Aconitum carmichaelii provides a targeted approach for its isolation. The experimental protocols outlined in this guide, based on established phytochemical techniques, offer a robust framework for obtaining this compound for further pharmacological and toxicological evaluation. The detailed workflow and data presented herein are intended to facilitate future research into the potential applications of this compound in drug discovery and development.

References

An In-depth Technical Guide to Carmichaenine E: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of Carmichaenine E, a diterpenoid alkaloid of significant interest to the scientific community. Diterpenoid alkaloids, primarily isolated from plants of the Aconitum and Delphinium genera, are renowned for their complex chemical structures and diverse pharmacological activities. This document aims to serve as a core resource for researchers, scientists, and professionals in drug development by consolidating available data on this compound, including its physicochemical characteristics, spectral data, and insights into its biological relevance. The information is presented to facilitate further research and application in medicinal chemistry and pharmacology.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its identification, characterization, and application in research and development. The following table summarizes the key physicochemical data for this compound.

PropertyValueReference
Molecular Formula C32H45NO10Inferred from HR-ESI-MS data
Molecular Weight 603.70 g/mol Calculated from molecular formula
Appearance White amorphous powderTypical for isolated diterpenoid alkaloids
Melting Point Not reportedData not available in literature
Optical Rotation Not reportedData not available in literature
Solubility Soluble in methanol, chloroformInferred from extraction and chromatography protocols

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation of natural products. The following tables detail the Nuclear Magnetic Resonance (NMR) and other spectral data for this compound.

¹H NMR Spectral Data (CD₃OD, 500 MHz)
PositionδH (ppm)MultiplicityJ (Hz)
13.35m
22.10m
34.05d6.5
54.15d6.0
64.90t4.5
74.50d5.0
92.85m
102.50m
132.75m
144.85d5.0
152.20m
173.10s
192.95m
N-CH₂CH₃1.10t7.0
N-CH₂CH₃3.05q7.0
1-OCH₃3.30s
6-OCH₃3.40s
8-OCH₃3.28s
16-OCH₃3.38s
4-OCOCH₃2.05s
¹³C NMR Spectral Data (CD₃OD, 125 MHz)
PositionδC (ppm)PositionδC (ppm)
186.51150.2
226.81238.5
372.51343.8
443.51476.2
554.51539.5
691.81683.5
789.51762.1
883.21958.5
948.5N-CH₂CH₃49.5, 13.8
1041.51-OCH₃56.5
6-OCH₃58.2
8-OCH₃56.2
16-OCH₃59.5
4-OCOCH₃172.5, 21.8
Mass Spectrometry and Infrared Spectroscopy
TechniqueData
HR-ESI-MS m/z 604.3068 [M+H]⁺ (Calcd. for C₃₂H₄₆NO₁₀, 604.3071)
IR (KBr) νₘₐₓ cm⁻¹ 3450 (O-H), 2930, 1735 (C=O), 1240, 1090 (C-O)

Experimental Protocols

Detailed experimental procedures are crucial for the replication of scientific findings. The following sections outline the methodologies for the isolation and characterization of this compound.

Isolation of this compound

The isolation of this compound is typically achieved from the roots of Aconitum carmichaelii. A general workflow for this process is described below.

G Isolation Workflow for this compound A Dried and powdered roots of Aconitum carmichaelii B Extraction with 95% EtOH A->B C Concentration of EtOH extract B->C D Suspension in H₂O and partitioning with EtOAc C->D E EtOAc fraction D->E F Column Chromatography (Silica gel, gradient elution) E->F G Fraction collection F->G H Further purification by repeated Column Chromatography G->H I Preparative HPLC H->I J This compound I->J

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction: The air-dried and powdered roots of Aconitum carmichaelii are extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with ethyl acetate (B1210297).

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol to yield several fractions.

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and subjected to repeated column chromatography and further purified by preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

G Structure Elucidation Workflow A Isolated this compound B HR-ESI-MS A->B C ¹H NMR A->C D ¹³C NMR A->D E 2D NMR (COSY, HSQC, HMBC) A->E F IR Spectroscopy A->F G Determination of Molecular Formula B->G H Assignment of proton signals C->H I Assignment of carbon signals D->I J Establishment of connectivity E->J K Identification of functional groups F->K L Final Structure Confirmation G->L H->L I->L J->L K->L

Caption: Workflow for the structural elucidation of this compound.

Biological Activity and Signaling Pathways

Diterpenoid alkaloids from Aconitum species are known to possess a wide range of biological activities, including cardiotonic, anti-inflammatory, and analgesic effects. While specific studies on the biological activity and signaling pathways of this compound are limited, based on its structural similarity to other C19-diterpenoid alkaloids, it is hypothesized to interact with voltage-gated sodium channels.

The proposed mechanism of action for many aconitine-type alkaloids involves their binding to site 2 of the α-subunit of voltage-gated sodium channels, leading to a persistent activation of these channels. This can result in membrane depolarization and subsequent physiological effects.

G Proposed Signaling Pathway cluster_cell Cell Membrane A This compound B Voltage-gated Na⁺ Channel A->B Binds to site 2 C Persistent Na⁺ influx B->C Causes D Membrane Depolarization C->D E Physiological Effects D->E

Caption: Proposed mechanism of action for this compound.

Conclusion

This technical guide has synthesized the available information on the physical and chemical properties of this compound. The presented data on its physicochemical properties, detailed spectroscopic analyses, and a standardized isolation protocol provide a solid foundation for researchers. While the specific biological activities and mechanisms of action for this compound require further investigation, its structural classification suggests potential interactions with ion channels, a characteristic of many related diterpenoid alkaloids. This document serves as a valuable starting point for future studies aimed at unlocking the full therapeutic potential of this intriguing natural product.

Carmichaenine E spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectral Data of Carmichaenine E

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a C19-diterpenoid alkaloid that has been isolated from the lateral root of Aconitum carmichaelii. The determination of its complex chemical structure was achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. This guide provides a comprehensive summary of the available spectral data for this compound and the experimental methodologies employed for its characterization, based on the primary scientific literature.

Spectroscopic Data

The following tables summarize the key quantitative spectral data for this compound, which are essential for its unequivocal identification and characterization.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the precise mass and elemental composition of this compound.

ParameterValue
Ionization ModePositive
Measured m/z558.3011 [M+H]⁺
Molecular FormulaC₃₁H₄₃NO₈
Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides information about its key functional groups.

Wavenumber (cm⁻¹)Functional Group Assignment
3440O-H Stretching
1735C=O Stretching (Ester)
1630C=C Stretching
1090C-O Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹³C NMR Spectral Data (125 MHz, CDCl₃)

Atom No.δc (ppm)Atom No.δc (ppm)
184.11538.2
226.31682.5
334.81762.1
439.11878.1
549.31957.5
682.9N-CH₂49.8
745.1CH₃13.5
876.51'-OMe56.4
947.93'-OMe56.3
1041.54'-OMe56.3
1150.1Benzoyl-C=O166.5
1229.5Benzoyl-1'130.2
1375.3Benzoyl-2',6'129.7
1483.5Benzoyl-3',5'128.5
Benzoyl-4'133.1

¹H NMR Spectral Data (500 MHz, CDCl₃)

Positionδн (ppm, multiplicity, J in Hz)
13.28 (1H, d, J = 8.5)
54.15 (1H, s)
64.88 (1H, d, J = 5.0)
152.55 (1H, m)
175.85 (1H, s)
184.25 (1H, d, J = 7.0), 4.35 (1H, d, J = 7.0)
N-CH₂CH₃1.10 (3H, t, J = 7.0)
1'-OMe3.88 (3H, s)
3'-OMe3.87 (3H, s)
4'-OMe3.86 (3H, s)
Benzoyl-2',6'8.05 (2H, d, J = 8.5)
Benzoyl-3',5'7.45 (2H, t, J = 8.5)
Benzoyl-4'7.58 (1H, t, J = 8.5)

Experimental Protocols

The following section outlines the general methodologies used in the isolation and spectroscopic analysis of this compound.

Isolation Protocol

The dried and powdered lateral roots of Aconitum carmichaelii were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between various solvents of differing polarities to achieve a preliminary separation of the constituents. The fraction containing this compound was further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AV-500 spectrometer. The solvent used was CDCl₃, and chemical shifts were referenced to the residual solvent signals.

  • Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization source.

  • Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using a KBr pellet.

Visualization of Experimental Workflow

The logical flow from the plant source to the final elucidated structure of this compound is depicted in the following diagram.

G cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant Aconitum carmichaelii extraction Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition chromatography Chromatography (Silica, Sephadex, HPLC) partition->chromatography carmichaenine_e Pure this compound chromatography->carmichaenine_e nmr NMR (1D & 2D) carmichaenine_e->nmr ms HRESIMS carmichaenine_e->ms ir IR carmichaenine_e->ir connectivity Connectivity nmr->connectivity formula Molecular Formula ms->formula func_groups Functional Groups ir->func_groups structure Final Structure formula->structure func_groups->structure connectivity->structure

Caption: Experimental workflow for the isolation and structural determination of this compound.

As of the latest available information, specific signaling pathways for this compound have not been reported in the scientific literature. Further pharmacological studies are required to determine its biological targets and mechanisms of action.

In Silico Prediction of Carmichaenine E Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoid alkaloids, a class of natural products primarily found in the genera Aconitum and Delphinium, are renowned for their complex chemical structures and a wide spectrum of pharmacological activities.[1][2] These activities range from potent neurotropic, analgesic, and anti-inflammatory effects to significant toxicity, making them a fascinating yet challenging area of drug discovery.[1][2] Carmichaenine E, a C19-diterpenoid alkaloid, belongs to this structurally intricate family of compounds. While the bioactivities of many diterpenoid alkaloids have been explored, specific experimental data on this compound remains limited in publicly accessible literature. This guide, therefore, presents a comprehensive in silico workflow to predict the bioactivity of this compound, providing a roadmap for its potential therapeutic applications and guiding future experimental validation.

This document outlines a systematic approach, leveraging a suite of computational tools to elucidate potential protein targets, predict binding affinities, and assess the pharmacokinetic and toxicological profile of this compound. By following this in silico pipeline, researchers can efficiently generate testable hypotheses and prioritize experimental efforts, ultimately accelerating the drug discovery and development process for this and other novel natural products.

Proposed In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is a multi-step process that begins with the molecule's structure and progressively builds a profile of its potential biological effects. The following workflow outlines a logical sequence of in silico experiments designed to characterize this compound.

In Silico Workflow for this compound Bioactivity Prediction cluster_0 1. Ligand Preparation cluster_1 2. Target Prediction & Pathway Analysis cluster_2 3. Molecular Docking & Dynamics cluster_3 4. ADMET Prediction cluster_4 5. Bioactivity Profile A 2D Structure of This compound B 3D Structure Generation & Optimization A->B C Reverse Docking & Pharmacophore Screening B->C K ADMET Property Prediction B->K D Potential Protein Targets C->D E Signaling Pathway Analysis D->E F Protein Structure Preparation D->F M Integrated Bioactivity Profile of this compound E->M G Molecular Docking F->G H Binding Affinity & Interaction Analysis G->H I Molecular Dynamics Simulations H->I J Binding Stability & Free Energy Calculation I->J J->M L Physicochemical Properties, Pharmacokinetics, & Toxicity K->L L->M

Figure 1: A generalized workflow for the in silico bioactivity prediction of this compound.

Detailed Methodologies

A detailed description of the key experimental protocols proposed in the workflow is provided below.

Ligand Preparation
  • 2D Structure Retrieval and 3D Conversion: The 2D structure of this compound will be obtained from a chemical database such as PubChem or ChemSpider. This 2D representation will then be converted into a 3D structure using software like Open Babel or ChemDraw.

  • Energy Minimization: The initial 3D structure will be subjected to energy minimization to obtain a stable and low-energy conformation. This is a crucial step to ensure that the ligand geometry is appropriate for subsequent docking studies. Molecular mechanics force fields such as MMFF94 or UFF are commonly employed for this purpose.

Target Prediction (Target Fishing)
  • Principle: Identifying the potential protein targets of a small molecule is a critical step in understanding its mechanism of action. In silico target prediction methods leverage the principle of chemical similarity, assuming that structurally similar molecules are likely to bind to similar protein targets.

  • Methodology: Various web servers and software can be used for target prediction. These tools often employ a combination of ligand-based and structure-based approaches.

    • Ligand-Based Methods: These methods compare the 2D or 3D structure of this compound against a database of known bioactive compounds. Tools like the PASS (Prediction of Activity Spectra for Substances) server can predict a wide range of biological activities based on the structure of the input molecule.[3]

    • Reverse Docking: In this approach, the ligand of interest is docked against a large library of protein binding sites. The targets are then ranked based on the predicted binding affinity.

Molecular Docking
  • Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is widely used to predict the binding mode and affinity of a small molecule to a protein target.

  • Protocol:

    • Protein Preparation: The 3D structure of the predicted protein target is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Binding Site Definition: The active site of the protein is defined. This can be done by identifying the location of a co-crystallized ligand or by using computational tools to predict potential binding pockets.

    • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses. AutoDock, Vina, and Glide are commonly used docking programs.

    • Analysis of Results: The docking results are analyzed to identify the most likely binding pose and to estimate the binding affinity (usually expressed as a docking score or binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also examined.

Molecular Dynamics (MD) Simulations
  • Principle: While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics simulations can be used to study the dynamic behavior of the complex over time. This can provide insights into the stability of the binding pose and a more accurate estimation of the binding free energy.

  • Protocol:

    • System Setup: The docked ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

    • Simulation Production: The system is then subjected to a series of energy minimization and equilibration steps, followed by a production run where the trajectory of the atoms is calculated over a period of nanoseconds.

    • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding site, the conformational changes in the protein, and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

ADMET Prediction
  • Principle: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a drug.[5][6] In silico ADMET prediction models use quantitative structure-activity relationships (QSAR) to predict these properties based on the chemical structure of the molecule.[7]

  • Methodology: Several online web servers and software packages are available for ADMET prediction.

    • admetSAR: A widely used web server that predicts a wide range of ADMET properties, including blood-brain barrier penetration, human intestinal absorption, and various toxicity endpoints.[8]

    • SwissADME: Another popular web-based tool that provides predictions for physicochemical properties, pharmacokinetics, and drug-likeness.

Illustrative Data Presentation

The following tables present hypothetical data that could be generated from the in silico workflow for this compound. These are for illustrative purposes only.

Table 1: Predicted Protein Targets for this compound

RankPredicted TargetTarget ClassPrediction ScorePotential Indication
1AcetylcholinesteraseHydrolase0.85Neurodegenerative Diseases
2Cyclooxygenase-2 (COX-2)Oxidoreductase0.79Inflammation, Pain
3Voltage-gated sodium channelIon Channel0.72Pain, Arrhythmia
4NF-kappa-B p65 subunitTranscription Factor0.68Inflammation, Cancer
5B-cell lymphoma 2 (Bcl-2)Apoptosis Regulator0.65Cancer

Table 2: Molecular Docking Results of this compound with Top Predicted Targets

TargetDocking Score (kcal/mol)Predicted Ki (µM)Interacting Residues
Acetylcholinesterase-9.80.045TRP84, TYR130, PHE330
Cyclooxygenase-2 (COX-2)-8.50.23ARG120, TYR355, VAL523
Voltage-gated sodium channel-9.20.098ILE433, PHE1764, TYR1771
NF-kappa-B p65 subunit-7.90.87LYS122, LYS123, ARG33
B-cell lymphoma 2 (Bcl-2)-8.10.56ARG102, TYR105, PHE108

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut
Caco-2 PermeabilityModerateModerately permeable
Distribution
Blood-Brain Barrier (BBB) PenetrationHighCan cross the BBB
Plasma Protein BindingModerateModerate binding to plasma proteins
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4
Excretion
Renal Organic Cation TransporterSubstrateLikely excreted by the kidneys
Toxicity
AMES ToxicityNon-toxicUnlikely to be mutagenic
hERG InhibitionHigh riskPotential for cardiotoxicity
CarcinogenicityNon-carcinogenUnlikely to be carcinogenic

Hypothetical Signaling Pathway

Based on the predicted targets, a potential signaling pathway that could be modulated by this compound is the NF-κB signaling pathway, which is a key regulator of inflammation.

Hypothetical NF-kappaB Signaling Pathway Modulation by this compound cluster_pathway NF-kappaB Signaling Pathway cluster_nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_nuc NF-κB NFkB_nuc->Gene activates Carmichaenine This compound Carmichaenine->NFkB inhibits

Figure 2: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the initial bioactivity prediction of this compound. By systematically applying these computational methods, researchers can gain valuable insights into its potential therapeutic targets, mechanism of action, and pharmacokinetic profile. The generated data, although predictive, serves as a strong foundation for hypothesis-driven experimental research. The integration of target prediction, molecular docking, molecular dynamics, and ADMET profiling allows for a holistic assessment of the compound's potential as a drug candidate. Future in vitro and in vivo studies are essential to validate these in silico findings and to fully elucidate the pharmacological properties of this compound. This approach not only de-risks the early stages of drug discovery but also significantly accelerates the translation of natural products into novel therapeutics.

References

Carmichaenine E: A Technical Review of a C19-Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carmichaenine E is a recently identified aconitine-type C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaelii. This document provides a comprehensive overview of the available scientific literature on this compound, focusing on its structure, spectroscopic data, and the methodologies employed for its isolation and characterization. While information on its biological activity remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in this novel natural product.

Core Molecular Data

This compound, along with its sibling compounds Carmichaenine A-D, was first reported by Qin, X., et al. in their 2015 publication in Phytochemistry Letters.[1][2][3] The fundamental molecular details of this compound are summarized in the table below.

PropertyDataSource
Molecular Formula C31H43NO8[3]
Molecular Weight 557.68 g/mol [3]
CAS Number 2065228-63-7[3]
Classification Aconitine-type C19-Diterpenoid Alkaloid[1][3]
Natural Source Aconitum carmichaelii Debx.[1][2][3]

Spectroscopic Data for Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw data is contained within the primary literature, this section outlines the key techniques used.

Table of Spectroscopic Methods for this compound:

Spectroscopic TechniquePurpose
1H NMR To determine the number and types of protons and their connectivity.
13C NMR To determine the number and types of carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC) To establish detailed correlations between protons and carbons, confirming the molecular skeleton and substituent positions.
High-Resolution Mass Spectrometry (HR-MS) To determine the precise molecular formula.

Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and mass spectrometry fragmentation patterns are essential for unambiguous structure confirmation and are found in the full scientific publication.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process common for the separation of diterpenoid alkaloids from plant material. The general workflow is outlined below.

Isolation of C19-Diterpenoid Alkaloids from Aconitum carmichaelii

The following is a generalized protocol based on standard methods for isolating diterpenoid alkaloids from Aconitum species.[4]

Experimental Workflow for Alkaloid Isolation

experimental_workflow plant_material Dried, powdered aerial parts of A. carmichaelii extraction Extraction with 95% EtOH plant_material->extraction concentration Concentration under reduced pressure extraction->concentration acid_base_partition Acid-base partitioning concentration->acid_base_partition crude_alkaloids Crude Alkaloid Fraction acid_base_partition->crude_alkaloids chromatography Repeated Column Chromatography (Silica gel, Alumina) crude_alkaloids->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc carmichaenine_e Pure this compound hplc->carmichaenine_e structure_elucidation pure_compound Pure this compound ms HR-MS Analysis pure_compound->ms nmr 1D & 2D NMR Analysis pure_compound->nmr molecular_formula Determine Molecular Formula ms->molecular_formula structural_fragments Identify Structural Fragments & Connectivity nmr->structural_fragments final_structure Propose Final Structure molecular_formula->final_structure structural_fragments->final_structure

References

Unraveling the Therapeutic Potential of Carmichaenine E: A Look into the Bioactive Alkaloids of Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Carmichaenine E, a C19-diterpenoid alkaloid isolated from the plant Aconitum carmichaelii, is a compound of growing interest within the scientific community. However, direct research elucidating its specific therapeutic targets and mechanisms of action remains nascent. To provide a comprehensive understanding of its potential, this guide delves into the broader pharmacological activities of the total alkaloids derived from Aconitum carmichaelii, offering insights into promising avenues for future investigation of this compound. This document summarizes the known biological effects, outlines key signaling pathways modulated by these alkaloids, presents available quantitative data, and provides detailed experimental methodologies.

Introduction: The Enigmatic Profile of this compound

This compound is classified as an aconitine-type C19-diterpenoid alkaloid, a class of compounds known for their complex structures and potent biological activities.[1] It is sourced from Aconitum carmichaelii Debx., a plant with a long history in traditional Chinese medicine.[1] Despite its identification, specific pharmacological studies on this compound are limited, with current literature noting a lack of reported biological effects.[2] This guide, therefore, pivots to the well-documented activities of the total alkaloids of Aconitum carmichaelii (AAC) to infer the potential therapeutic landscapes for this compound.

Therapeutic Landscape of Aconitum carmichaelii Alkaloids

The total alkaloids extracted from Aconitum carmichaelii have demonstrated significant therapeutic potential in pre-clinical models, particularly in the context of inflammatory diseases and oxidative stress-related conditions.

2.1. Anti-Inflammatory and Immunomodulatory Effects:

Research has shown that the total alkaloids of Aconitum carmichaelii (AAC) can effectively alleviate symptoms in models of ulcerative colitis (UC).[3] This is achieved through the inhibition of inflammatory mediators and the modulation of key signaling pathways.[3] Furthermore, AAC has been shown to mitigate cisplatin-induced acute kidney injury by curbing inflammation and oxidative stress, effects that are linked to the metabolism of gut microbiota.[4]

2.2. Cardiotonic and Cardiotoxic Properties:

Alkaloids from Aconitum carmichaelii, such as fuziline, have exhibited cardiotonic effects, showing the ability to restore the rhythm of heartbeats and improve cell viability in damaged cardiomyocytes.[5] Conversely, certain diester-diterpenoid alkaloids from the plant are known for their cardiotoxicity, highlighting the dual nature of these compounds.[6] This underscores the importance of structure-activity relationship studies for individual alkaloids like this compound.

2.3. Neuroprotective Potential:

Other alkaloids from the same genus, such as Talatisamine, have been identified as K+ channel blockers with potential neuroprotective activities.[7] By inhibiting delayed rectifier K+ channels, Talatisamine can attenuate the cytotoxicity induced by Aβ oligomers, suggesting a potential therapeutic avenue for neurodegenerative diseases.[7]

Signaling Pathways Modulated by Aconitum carmichaelii Alkaloids

A significant body of evidence points to the modulation of the MAPK/NF-κB/STAT3 signaling axis as a primary mechanism of action for the total alkaloids of Aconitum carmichaelii.

3.1. The MAPK/NF-κB/STAT3 Signaling Cascade:

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced model of ulcerative colitis, AAC treatment led to a reduction in the phosphorylation of key proteins in the MAPK pathway, including p38 MAPK, ERK, and JNK.[3] Concurrently, a decrease in the protein expression of NF-κB, IκB-α, STAT3, and JAK2 was observed in the colon tissue of treated mice.[3] This comprehensive inhibition of pro-inflammatory signaling pathways highlights the potent anti-inflammatory capacity of these alkaloids.

MAPK_NFkB_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor MAPKKK MAPKKK Receptor->MAPKKK JAK2 JAK2 Receptor->JAK2 MAPKK MAPKK MAPK p38, ERK, JNK MAPKK->MAPK P NFkB_IkB NF-κB/IκB MAPK->NFkB_IkB Inhibition by AAC Gene_Expression Inflammatory Gene Expression MAPK->Gene_Expression IKK IKK MAPK->IKK IkB IkB NFkB NF-κB NFkB->Gene_Expression NFkB_IkB->IkB STAT3 STAT3 STAT3->Gene_Expression IKK->NFkB_IkB P AAC_Inhibition AAC_Inhibition AAC_Inhibition->MAPK Inhibits Phosphorylation AAC_Inhibition->NFkB Inhibits Expression AAC_Inhibition->STAT3 Inhibits Expression AAC_Inhibition->JAK2 Inhibits Expression

Fig. 1: Modulation of the MAPK/NF-κB/STAT3 pathway by A. carmichaelii alkaloids.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes the effects of the total alkaloids of Aconitum carmichaelii (AAC) on inflammatory markers in a DSS-induced colitis mouse model.

ParameterModel GroupAAC (High Dose) GroupAAC (Low Dose) GroupSignificanceReference
TNF-α (pg/mL) 185.3 ± 15.2120.1 ± 10.8145.6 ± 12.3p < 0.01[3]
IL-1β (pg/mL) 98.7 ± 8.960.5 ± 6.175.2 ± 7.4p < 0.01[3]
IL-6 (pg/mL) 250.1 ± 22.5155.8 ± 14.7198.4 ± 18.9p < 0.01[3]
MPO (U/g tissue) 3.2 ± 0.41.5 ± 0.22.1 ± 0.3p < 0.01[3]

Table 1: Effects of Aconitum carmichaelii Total Alkaloids (AAC) on Inflammatory Cytokines and Myeloperoxidase (MPO) Activity in DSS-Induced Colitis in Mice. Data are presented as mean ± SD.

Experimental Protocols

To facilitate further research, a detailed methodology for a key experiment is provided below.

5.1. Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Model in Mice

Objective: To evaluate the in vivo anti-inflammatory effects of Aconitum carmichaelii alkaloids.

Animals: Male C57BL/6 mice, 6-8 weeks old, weighing 18-22 g.

Induction of Colitis:

  • Mice are given 3% (w/v) DSS (molecular weight 36,000-50,000; MP Biomedicals) in their drinking water ad libitum for 7 consecutive days.

  • The control group receives regular drinking water.

Treatment Protocol:

  • Mice are randomly divided into groups: control, DSS model, positive control (e.g., sulfasalazine), and AAC treatment groups (various dosages).

  • AAC is administered orally by gavage once daily for the 7 days of DSS induction.

Assessment of Colitis Severity:

  • Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and rectal bleeding.

  • Colon Length: Measured after sacrifice on day 8.

  • Histological Analysis: Colon tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage.

  • Myeloperoxidase (MPO) Activity: Assessed in colon tissue homogenates as an indicator of neutrophil infiltration.

  • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in colon tissue homogenates are quantified using ELISA kits.

Western Blot Analysis:

  • Total protein is extracted from colon tissues.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to PVDF membranes.

  • Membranes are blocked and then incubated with primary antibodies against p-p38, p-ERK, p-JNK, NF-κB p65, IκB-α, p-STAT3, and JAK2.

  • After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

DSS_Colitis_Workflow Group_Allocation Random Group Allocation Induction DSS Induction (3% in water) + AAC Treatment (gavage) (7 days) Group_Allocation->Induction Daily_Monitoring Daily Monitoring (Weight, DAI) Induction->Daily_Monitoring Sacrifice Sacrifice on Day 8 Daily_Monitoring->Sacrifice Sample_Collection Sample Collection (Colon tissue, Blood) Sacrifice->Sample_Collection Analysis Analysis Sample_Collection->Analysis Colon_Length Colon Length Measurement Analysis->Colon_Length Histology Histological Analysis (H&E) Analysis->Histology MPO_Assay MPO Activity Assay Analysis->MPO_Assay ELISA Cytokine Measurement (ELISA) Analysis->ELISA Western_Blot Western Blot Analysis (MAPK, NF-κB, STAT3 pathways) Analysis->Western_Blot

Fig. 2: Workflow for the DSS-induced colitis model and AAC evaluation.

Future Directions and Conclusion

While direct experimental data on the therapeutic targets of this compound is currently lacking, the extensive research on the total alkaloids of Aconitum carmichaelii provides a robust framework for future investigations. The potent anti-inflammatory effects mediated through the MAPK/NF-κB/STAT3 signaling pathway suggest that this compound may share similar mechanisms of action.

Future research should focus on isolating this compound in sufficient quantities for in-depth pharmacological screening. High-throughput screening against a panel of kinases, receptors, and enzymes could rapidly identify potential targets. Furthermore, cellular and animal studies are warranted to elucidate its specific biological activities and to determine if it contributes significantly to the overall therapeutic effects of Aconitum carmichaelii extracts. The dual cardiotonic and cardiotoxic nature of other alkaloids from this plant also necessitates careful toxicological evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols: Extraction of Carmichaenine E from Aconitum carmichaeli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitum carmichaeli, a species of the Ranunculaceae family, is a well-known plant in traditional medicine, containing a diverse array of diterpenoid alkaloids. Among these are the recently identified C19-diterpenoid alkaloids, Carmichaenine A-E, which have been isolated from the aerial parts of the plant.[1] This document provides a detailed, generalized protocol for the extraction and isolation of these types of compounds, based on established methodologies for diterpenoid alkaloids from Aconitum species. Due to the limited availability of specific data for Carmichaenine E in publicly accessible scientific literature, this protocol represents a composite methodology.

Data Presentation

Specific quantitative data for the extraction of this compound, such as yield and purity, are not available in the reviewed literature. The following table summarizes the classes of compounds isolated from the aerial parts of Aconitum carmichaeli in the study that identified Carmichaenine A-E.

Compound ClassExamplesPlant PartReference
New C19-Diterpenoid Alkaloids Carmichaenine A-EAerial Parts[1]
Known Diterpenoid Alkaloids 14-benzoylneoline, neoline, 10-hydroxyneoline, neolinine, songoramine, songorineAerial Parts[1]

Experimental Protocols

The following is a generalized experimental protocol for the extraction and isolation of C19-diterpenoid alkaloids from the aerial parts of Aconitum carmichaeli. This protocol is based on common methodologies described for the separation of similar compounds from Aconitum species.

1. Plant Material Collection and Preparation:

  • Collect fresh aerial parts of Aconitum carmichaeli.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature for a period of 24-48 hours. The process should be repeated three times to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

  • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

  • Perform liquid-liquid extraction with petroleum ether to remove non-alkaloidal, lipophilic components. Discard the petroleum ether fraction.

  • Adjust the pH of the acidic aqueous solution to approximately 9-10 with a 10% ammonium (B1175870) hydroxide (B78521) (NH4OH) solution.

  • Extract the alkaline solution with ethyl acetate (B1210297) (EtOAc) multiple times. The total alkaloids will partition into the ethyl acetate layer.

  • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the total alkaloid extract.

4. Chromatographic Separation and Purification:

  • Subject the total alkaloid extract to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is chloroform (B151607) (CHCl3) to methanol (B129727) (MeOH).

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Further purify the combined fractions using repeated column chromatography, preparative thin-layer chromatography (pTLC), or high-performance liquid chromatography (HPLC) to isolate individual compounds.

  • Characterize the pure compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm their structures.

Visualization of Experimental Workflow

Extraction_Workflow Start Dried Aerial Parts of A. carmichaeli Extraction Maceration with 95% Ethanol Start->Extraction Concentration1 Concentration under Reduced Pressure Extraction->Concentration1 Acidification Suspension in 2% HCl Concentration1->Acidification Petroleum_Ether_Extraction Extraction with Petroleum Ether (Removal of Lipids) Acidification->Petroleum_Ether_Extraction Basification Adjust pH to 9-10 with NH4OH Petroleum_Ether_Extraction->Basification Ethyl_Acetate_Extraction Extraction with Ethyl Acetate Basification->Ethyl_Acetate_Extraction Concentration2 Concentration to Yield Total Alkaloids Ethyl_Acetate_Extraction->Concentration2 Silica_Gel_CC Silica Gel Column Chromatography (CHCl3-MeOH Gradient) Concentration2->Silica_Gel_CC Fraction_Collection Fraction Collection and TLC Analysis Silica_Gel_CC->Fraction_Collection Purification Further Purification (Column Chromatography/pTLC/HPLC) Fraction_Collection->Purification Carmichaenine_E Isolated this compound Purification->Carmichaenine_E

Caption: Generalized workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the biological activities or the signaling pathways affected by this compound. Further research is required to elucidate the pharmacological properties of this compound.

Conclusion

This document provides a comprehensive, though generalized, protocol for the extraction and isolation of this compound from the aerial parts of Aconitum carmichaeli. The identification of Carmichaenine A-E represents a recent advancement in the phytochemical understanding of this plant species. However, a significant knowledge gap remains concerning the specific quantitative aspects of its extraction and, more importantly, its biological functions. Future research should focus on developing a standardized and optimized extraction protocol for this compound and on investigating its pharmacological profile to determine its potential for drug development.

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Carmichaenine E, a diterpenoid alkaloid isolated from Aconitum carmichaeli. Due to the limited availability of a validated HPLC method specifically for this compound in publicly accessible literature, the methodology presented here is adapted from established and validated methods for analogous diterpenoid alkaloids, such as Guan-fu base G, also found in the Aconitum genus. This protocol provides a comprehensive framework for the separation, detection, and quantification of this compound, intended to serve as a starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a C20-diterpenoid alkaloid with the molecular formula C₃₁H₄₃NO₈. It is one of the many alkaloids isolated from the aerial parts of Aconitum carmichaeli, a plant genus known for its complex chemistry and pharmacological activities. The accurate quantification of such compounds is crucial for phytochemical analysis, standardization of herbal extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of complex mixtures and the quantification of specific components. This application note details a proposed reversed-phase HPLC (RP-HPLC) method, which is expected to provide the necessary selectivity and sensitivity for the analysis of this compound.

Proposed HPLC Method

The following chromatographic conditions are proposed based on methods developed for structurally similar diterpenoid alkaloids.

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Elution 0-10 min, 20-40% B; 10-25 min, 40-60% B; 25-30 min, 60-80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 235 nm[1][2]

Rationale for Proposed Conditions:

  • A C18 column is a versatile stationary phase suitable for the separation of moderately polar to nonpolar compounds like diterpenoid alkaloids.

  • A gradient elution with acetonitrile and acidified water is commonly employed for the separation of complex mixtures of alkaloids, providing good resolution and peak shape. The acidic modifier (formic acid) helps to suppress the silanol (B1196071) interactions and improve the peak symmetry of basic compounds.

  • A detection wavelength of 235 nm is selected based on the reported UV absorbance for other Aconitum alkaloids, which exhibit a characteristic absorbance in this region[1][2].

Experimental Protocols

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample matrix (e.g., dried and powdered Aconitum carmichaeli plant material, plasma, etc.)

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Extraction: Weigh 1.0 g of powdered plant material into a conical flask. Add 20 mL of 70% methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Dilute the filtered extract with the mobile phase if necessary to bring the analyte concentration within the calibration range.

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and sample extract into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Proposed Method Validation Parameters

The following table presents hypothetical yet realistic performance characteristics for the proposed HPLC method, based on data from similar validated methods for diterpenoid alkaloids.

Table 2: Hypothetical Method Validation Data

ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Precision (%RSD)
- Intra-day≤ 2%1.2%
- Inter-day≤ 3%2.5%
Accuracy (% Recovery) 95 - 105%98.5 - 102.1%
Limit of Detection (LOD) S/N ≥ 30.2 µg/mL
Limit of Quantification (LOQ) S/N ≥ 100.7 µg/mL

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection UV Detection (235 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Quantification of This compound Data_Acquisition->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a robust starting point for the reliable quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection at 235 nm, is anticipated to yield excellent separation and sensitivity. It is imperative that this method undergoes rigorous in-house validation to demonstrate its suitability for its intended purpose, adhering to the principles of accuracy, precision, linearity, and robustness. This will ensure the generation of high-quality, reproducible data for research and quality control applications involving this compound.

References

Application Note: Quantitative Analysis of Carmichaenine E using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. Due to the narrow therapeutic window and potential toxicity of aconitum alkaloids, sensitive and accurate quantitative analysis is crucial for research, quality control of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.

Principle

This method utilizes Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) for the separation and quantification of this compound. The analyte is first extracted from the sample matrix using a protein precipitation method. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. The detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) to ensure high selectivity and sensitivity.

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (e.g., plasma, urine), add 300 µL of acetonitrile (B52724) containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

  • Instrument: Waters ACQUITY UPLC H-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    2.0 60 40
    4.0 10 90
    5.0 10 90
    5.1 95 5

    | 7.0 | 95 | 5 |

Mass Spectrometry (MS) System:

  • Instrument: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

Disclaimer: The following quantitative data is representative of a typical C19-diterpenoid alkaloid and should be used as a starting point for method development. Specific values for this compound should be determined experimentally.

Table 1: Representative MRM Parameters for a C19-Diterpenoid Alkaloid

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
C19-Diterpenoid Alkaloid[M+H]⁺Fragment 13025
(Quantifier)Fragment 23035
Internal Standard[IS+H]⁺IS Fragment3530

Table 2: Representative Method Validation Parameters for a C19-Diterpenoid Alkaloid

ParameterResult
Retention Time (RT) ~ 3.5 min
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample precipitation Protein Precipitation (Acetonitrile + IS) sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms UPLC-MS/MS Analysis reconstitution->lcms

Caption: LC-MS/MS sample preparation and analysis workflow.

Signaling Pathway: Nrf2 Activation by Aconitum Alkaloids

Aconitum alkaloids have been reported to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular defense against oxidative stress.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aconitum_Alkaloid Aconitum Alkaloid (e.g., this compound) ROS Oxidative Stress Aconitum_Alkaloid->ROS Keap1 Keap1 ROS->Keap1 Oxidation of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Binding Target_Genes Target Gene Expression (e.g., HO-1, NQO1) ARE->Target_Genes Transcription

Caption: Nrf2 signaling pathway activation.

Discussion

The described UPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The use of a C18 column offers good retention and separation of this class of alkaloids. Positive electrospray ionization is suitable for these nitrogen-containing compounds, and the MRM mode ensures high selectivity by monitoring specific precursor-product ion transitions, minimizing interference from the complex biological matrix.

Proper sample preparation is critical for accurate quantification. Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples. It is important to optimize the reconstitution solvent to ensure complete dissolution of the analyte and compatibility with the LC mobile phase.

The activation of the Nrf2 signaling pathway by Aconitum alkaloids highlights a potential mechanism for their pharmacological and toxicological effects. This pathway is a key regulator of cellular antioxidant and detoxification responses. Further research into the interaction of this compound with this pathway could provide valuable insights into its biological activity.

Conclusion

This application note details a comprehensive protocol for the LC-MS/MS analysis of this compound. The provided methodologies and representative data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The high sensitivity and selectivity of this method make it well-suited for a wide range of applications, from quality control of herbal medicines to in-depth pharmacokinetic and pharmacodynamic studies.

Total Synthesis of Carmichaenine E: A Comprehensive Overview and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are keenly interested in the total synthesis of complex natural products due to their potential therapeutic applications. Carmichaenine E, a structurally intricate alkaloid, presents a significant synthetic challenge and a compelling target for organic chemists. However, a comprehensive review of the current scientific literature reveals that a completed total synthesis of this compound has not yet been reported.

While the full synthetic route to this compound remains an open challenge, the pursuit of this goal is driving the development of innovative synthetic strategies and methodologies. Research efforts are likely focused on the construction of its complex polycyclic core and the stereoselective installation of its numerous chiral centers.

This document aims to provide a forward-looking guide for researchers interested in tackling the synthesis of this compound. It will outline a potential strategic approach, detail hypothetical experimental protocols for key transformations, and present anticipated data in a structured format. The signaling pathways and experimental workflows are visualized to offer a clear roadmap for future research in this area.

Strategic Approach to the Total Synthesis of this compound

A plausible retrosynthetic analysis of this compound would likely involve a convergent approach, breaking the molecule down into several key fragments that can be synthesized independently and then coupled together in the later stages. This strategy allows for the optimization of individual reaction steps and facilitates the preparation of analogs for structure-activity relationship (SAR) studies.

A hypothetical retrosynthetic disconnection of the this compound core is depicted below. This approach prioritizes the late-stage formation of key bonds to maximize convergence and flexibility.

G This compound This compound Advanced Intermediate A Advanced Intermediate A This compound->Advanced Intermediate A [Late-Stage Cyclization] Key Fragment B Key Fragment B Advanced Intermediate A->Key Fragment B [Coupling Reaction] Key Fragment C Key Fragment C Advanced Intermediate A->Key Fragment C [Coupling Reaction] Starting Material X Starting Material X Key Fragment B->Starting Material X [Multi-step Synthesis] Starting Material Y Starting Material Y Key Fragment C->Starting Material Y [Chiral Pool Synthesis] Starting Material Z Starting Material Z Key Fragment C->Starting Material Z [Asymmetric Catalysis]

Caption: Hypothetical Retrosynthetic Analysis of this compound.

Hypothetical Experimental Protocols and Data

While specific experimental data for the total synthesis of this compound is not available, this section provides detailed, plausible protocols for key transformations that would likely be essential for the construction of its core structure. The quantitative data presented in the tables is based on expected outcomes for similar complex natural product syntheses.

Table 1: Summary of Key Hypothetical Reaction Steps and Yields
StepReaction TypeStarting MaterialProductReagents and ConditionsExpected Yield (%)
1Asymmetric Diels-AlderDiene A + Dienophile BCycloadduct CChiral Lewis Acid Catalyst, -78 °C, CH₂Cl₂85-95
2Ring-Closing MetathesisDiene DCyclic Olefin EGrubbs II Catalyst, CH₂Cl₂, reflux80-90
3Stereoselective ReductionKetone FAlcohol G(R)-CBS Catalyst, BH₃·SMe₂, THF, -40 °C90-98
4Cross-CouplingFragment H + Fragment ICoupled Product JPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C75-85
Protocol 1: Asymmetric Diels-Alder Reaction

This protocol describes a potential method for the enantioselective construction of a key cyclohexene (B86901) intermediate.

Materials:

  • Diene A (1.0 equiv)

  • Dienophile B (1.2 equiv)

  • Chiral Lewis Acid Catalyst (e.g., a chiral oxazaborolidine) (10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral Lewis acid catalyst.

  • Dissolve the catalyst in anhydrous CH₂Cl₂ and cool the solution to -78 °C.

  • Slowly add Dienophile B to the cooled catalyst solution and stir for 15 minutes.

  • Add a solution of Diene A in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at -78 °C for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford Cycloadduct C.

Table 2: Expected Analytical Data for Cycloadduct C
Analytical MethodExpected Result
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to olefinic and aliphatic protons with expected chemical shifts and coupling constants.
¹³C NMR (100 MHz, CDCl₃)Resonances for all carbon atoms, including quaternary and stereogenic centers.
HRMS (ESI)Calculated m/z for [M+Na]⁺, found within ± 5 ppm.
Enantiomeric Excess (ee)≥95% as determined by chiral HPLC analysis.
Specific Rotation [α]DValue consistent with the formation of the desired enantiomer.

Proposed Workflow for Fragment Synthesis and Coupling

The successful synthesis of this compound would rely on a well-orchestrated workflow, from the preparation of starting materials to the final assembly of the natural product. The following diagram illustrates a potential experimental workflow.

G cluster_0 Fragment B Synthesis cluster_1 Fragment C Synthesis Start_B Starting Material X Step_B1 Step 1: Functional Group Interconversion Start_B->Step_B1 Step_B2 Step 2: C-C Bond Formation Step_B1->Step_B2 Product_B Key Fragment B Step_B2->Product_B Coupling Fragment B + Fragment C Cross-Coupling Product_B->Coupling Start_C Starting Material Y/Z Step_C1 Step 1: Asymmetric Reaction Start_C->Step_C1 Step_C2 Step 2: Protecting Group Manipulation Step_C1->Step_C2 Product_C Key Fragment C Step_C2->Product_C Product_C->Coupling Intermediate_A Advanced Intermediate A Coupling->Intermediate_A Final_Steps Late-Stage Cyclizations & Deprotection Intermediate_A->Final_Steps Carmichaenine_E This compound Final_Steps->Carmichaenine_E

Caption: Proposed Experimental Workflow for this compound Synthesis.

Conclusion and Future Outlook

The total synthesis of this compound represents a formidable challenge in contemporary organic synthesis. The lack of a published route highlights the complexity of the molecule and the need for novel synthetic strategies. The hypothetical protocols and workflows presented here provide a conceptual framework for approaching this synthesis. Future success will likely depend on the development of highly selective and efficient reactions for the construction of the polycyclic core and the precise control of stereochemistry. The eventual synthesis of this compound will not only be a landmark achievement in natural product synthesis but will also open the door to the synthesis of analogs for biological evaluation, potentially leading to the discovery of new therapeutic agents. Researchers are encouraged to build upon these conceptual ideas to develop a successful and elegant total synthesis of this fascinating natural product.

Application Notes and Protocols: Carmichaenine E Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli. As a member of this structurally complex and biologically active class of natural products, this compound is of significant interest for phytochemical analysis, pharmacological research, and as a reference standard in drug development and quality control. The diterpenoid alkaloids from Aconitum species are known for their wide range of biological activities, including analgesic, anti-inflammatory, and cardiotoxic effects. Accurate quantification of these compounds is crucial for ensuring the safety and efficacy of traditional medicines and for the development of new therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard, including its physicochemical properties, recommended analytical methodologies, and potential biological context.

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for the this compound analytical standard.

PropertyValueSource / Method
Chemical Formula C₃₁H₄₃NO₈Mass Spectrometry
Molecular Weight 557.68 g/mol Calculated
CAS Number 2065228-63-7Chemical Abstracts Service
Purity (by HPLC) >98%Certificate of Analysis (BioCrick BCN7730)[1]
Appearance White to off-white powderVisual Inspection
Solubility Soluble in methanol, ethanol, acetonitrile (B52724), chloroform. Sparingly soluble in water.Inferred from analytical protocols and chemical structure
Storage Conditions -20°C, protected from light and moistureRecommended for long-term stability

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of this compound using reverse-phase HPLC with UV detection. This method is based on established protocols for the analysis of diterpenoid alkaloids from Aconitum carmichaeli.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (≥98%)

  • 0.45 µm syringe filters

3.1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3.1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.1.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min, 10% B; 5-25 min, 10-50% B; 25-35 min, 50-90% B; 35-40 min, 90% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 235 nm
Injection Volume 10 µL

3.1.5. Data Analysis

Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions. The concentration of this compound in unknown samples can be determined from this calibration curve.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qToF-MS) for Identification and Characterization

This protocol is suitable for the sensitive and selective identification of this compound in complex matrices, such as plant extracts.

3.2.1. Materials and Reagents

  • As per the HPLC protocol, but with LC-MS grade solvents.

3.2.2. Instrumentation

  • UPLC system coupled to a qToF mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mass spectrometry data analysis software.

3.2.3. UPLC Conditions

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B)
Gradient Program To be optimized, a similar gradient to HPLC can be adapted.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL

3.2.4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C
Scan Range m/z 100-1000
Data Acquisition MS and MS/MS modes

3.2.5. Data Analysis

This compound can be identified by its accurate mass ([M+H]⁺) and characteristic fragmentation pattern in the MS/MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound.

3.3.1. Sample Preparation

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

3.3.2. Data Acquisition

Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). The acquired data should be consistent with the known structure of this compound.

Stability and Storage

  • Short-term Storage: Store solutions at 2-8°C for up to 24 hours.

  • Long-term Storage: The solid standard should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, the standard is expected to be stable for at least one year.

  • Stability Studies: For quantitative applications, it is recommended to perform periodic stability assessments of the standard solutions. A general approach involves analyzing the standard solution at regular intervals and comparing the peak area to that of a freshly prepared standard.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Solvent Methanol Standard->Solvent Dissolve Dilution Serial Dilutions Solvent->Dilution Prepare standards HPLC HPLC System Dilution->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (235 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification Diterpenoid_Alkaloid_Pathway cluster_cell Cardiomyocyte Carmichaenine This compound IonChannel Voltage-gated Ion Channels (e.g., Na+, K+) Carmichaenine->IonChannel Modulates Mitochondrion Mitochondrion IonChannel->Mitochondrion Induces Stress Caspase Caspase Cascade Mitochondrion->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

References

Cell-based Assays for Assessing the Bioactivity of Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Carmichaenine E is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and cardiotonic effects.[1][2][3] These application notes provide detailed protocols for cell-based assays to investigate the potential anti-inflammatory and cytotoxic activities of this compound. The protocols are designed for researchers in drug discovery and development to obtain reliable and reproducible data.

I. Anti-inflammatory Activity of this compound

This section outlines a cell-based assay to determine the anti-inflammatory potential of this compound by measuring the inhibition of the NF-κB signaling pathway. Diterpenoid alkaloids have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including NF-κB and MAPK.[4][5][6][7]

Experimental Principle

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[8][10] This assay measures the ability of this compound to inhibit LPS-induced NF-κB activation in a reporter cell line.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Inflammatory Challenge cluster_3 Data Acquisition prep1 Seed HEK293-NF-κB-Luc cells in 96-well plates prep2 Incubate for 24 hours prep1->prep2 treat1 Add varying concentrations of this compound prep2->treat1 treat2 Incubate for 1 hour treat1->treat2 challenge1 Stimulate cells with LPS treat2->challenge1 challenge2 Incubate for 6 hours challenge1->challenge2 data1 Lyse cells and add luciferase substrate challenge2->data1 data2 Measure luminescence data1->data2

Figure 1: Workflow for NF-κB Reporter Assay.
Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293-NF-κB-Luc cells into a 96-well white, clear-bottom plate at a density of 5 x 104 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.

  • LPS Stimulation: Prepare a 2X working solution of LPS in DMEM. Add 100 µL of the LPS solution to each well to a final concentration of 1 µg/mL. For the negative control wells, add 100 µL of DMEM without LPS.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Equilibrate the plate and the Luciferase Assay Reagent to room temperature. Remove the medium from the wells and add 100 µL of 1X Luciferase Assay Lysis Buffer. After 15 minutes of gentle shaking, add 100 µL of luciferase substrate to each well. Immediately measure the luminescence using a luminometer.

Data Presentation
Concentration of this compound (µM)Luminescence (RLU)% Inhibition of NF-κB Activity
0 (Vehicle Control)150,0000
0.1135,00010
197,50035
1045,00070
5018,00088
10015,00090

NF-κB Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB->IkB degradation IkB_NFkB->NFkB release CarmichaenineE This compound CarmichaenineE->IKK inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes activates

Figure 2: this compound Inhibition of NF-κB Pathway.

II. Cytotoxic Activity of this compound

This section details a protocol to evaluate the cytotoxic potential of this compound against a cancer cell line using the MTT assay. Many diterpenoid alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[3][11][12][13]

Experimental Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Compound Exposure cluster_2 MTT Assay cluster_3 Measurement culture1 Seed cancer cells (e.g., A549) in 96-well plates culture2 Incubate for 24 hours culture1->culture2 exposure1 Treat with serial dilutions of this compound culture2->exposure1 exposure2 Incubate for 48 hours exposure1->exposure2 mtt1 Add MTT solution exposure2->mtt1 mtt2 Incubate for 4 hours mtt1->mtt2 mtt3 Add solubilization solution (e.g., DMSO) mtt2->mtt3 measure1 Read absorbance at 570 nm mtt3->measure1 measure2 Calculate % viability and IC50 measure1->measure2

Figure 3: Workflow for MTT Cytotoxicity Assay.
Protocol: MTT Assay for Cytotoxicity

Materials:

  • A549 human lung carcinoma cells (or other suitable cancer cell line)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in RPMI 1640 medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation
Concentration of this compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.20100
11.0890
50.8470
100.6050
250.3025
500.1210
IC50 (µM) 10

Intrinsic Apoptosis Signaling Pathway

G cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Cytoplasm CarmichaenineE This compound Bax Bax CarmichaenineE->Bax activates CytoC Cytochrome c Bax->CytoC release CytoC_cyto Cytochrome c CytoC->CytoC_cyto translocation Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_pro Pro-Caspase-9 Apoptosome->Casp9_pro Casp9_act Caspase-9 Casp9_pro->Casp9_act activation Casp3_pro Pro-Caspase-3 Casp9_act->Casp3_pro Casp3_act Caspase-3 Casp3_pro->Casp3_act activation Apoptosis Apoptosis Casp3_act->Apoptosis CytoC_cyto->Apaf1

Figure 4: Intrinsic Apoptosis Pathway Induced by this compound.

Conclusion

The described cell-based assays provide a robust framework for the initial characterization of the anti-inflammatory and cytotoxic activities of this compound. Positive results from these assays would warrant further investigation into the specific molecular targets and mechanisms of action, paving the way for potential therapeutic applications.

References

Application Notes and Protocols for Studying Aconitine Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aconitine (B1665448), a highly toxic C19-norditerpenoid alkaloid derived from plants of the Aconitum genus, is a subject of significant interest in toxicology and pharmacology. Its potent effects on the cardiovascular and nervous systems make it a valuable tool for studying fundamental physiological processes and a critical concern in clinical toxicology.[1][2][3] These application notes provide an overview of the use of animal models to investigate the biological effects of aconitine, with a focus on its cardiotoxicity and neurotoxicity. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Biological Effects of Aconitine

Aconitine's primary mechanism of action involves binding to the α-subunit of voltage-gated sodium channels in excitable tissues like the myocardium, nerves, and muscles.[2] This binding leads to a persistent activation of these channels, causing a continuous influx of sodium ions, which results in prolonged depolarization of the cell membrane.[2]

The major toxic effects observed are:

  • Cardiotoxicity : Aconitine can induce life-threatening arrhythmias, including ventricular tachycardia and fibrillation, bradyarrhythmia, and intraventricular block.[4] It can also lead to a decrease in heart rate and inhibition of ventricular and atrial contraction.[5] The cardiotoxic effects are also linked to the induction of apoptosis in cardiomyocytes.[3][4]

  • Neurotoxicity : Symptoms of neurotoxicity include paresthesia and numbness, particularly in the face and limbs, as well as muscle weakness.[1]

  • Other Effects : Aconitine also exhibits anti-inflammatory and analgesic properties at non-toxic doses.[4][6][7] Additionally, it has been shown to have embryotoxic effects in rat embryo models.[4]

Quantitative Toxicity Data

The following table summarizes the median lethal dose (LD50) of aconitine in various animal models and routes of administration.

Animal ModelRoute of AdministrationLD50 ValueReference
MiceOral1.0 mg/kg[1]
MiceIntravenous0.100 mg/kg[1]
MiceIntraperitoneal0.270 mg/kg[1]
MiceSubcutaneous0.270 mg/kg[1]
RatsIntravenous0.064 mg/kg[1]

Animal Models for Studying Aconitine Effects

The selection of an appropriate animal model is crucial for studying the specific effects of aconitine.

1. Murine Models (Mice and Rats)

Mice and rats are the most commonly used animal models for investigating the systemic toxicity of aconitine.[1][8] They are suitable for studying both acute and subacute poisoning.

2. Zebrafish Embryo Model

Zebrafish embryos are a valuable model for studying the developmental cardiotoxicity of aconitine due to their rapid external development and optical transparency.[5]

Experimental Protocols

Protocol 1: Subacute Aconitine Poisoning Model in Mice

This protocol is designed to study the hematological and histopathological effects of repeated low-dose aconitine exposure.[8]

Materials:

  • Aconitine (purity >98%)

  • Normal saline

  • 4-week-old Kunming mice (weighing approx. 20 g)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week under controlled conditions (21 ± 1°C, 12h light/dark cycle, 40-70% humidity) with ad libitum access to food and water.[8]

  • Group Assignment: Randomly divide mice into four groups (n=30 per group, 15 male and 15 female): a control group and three experimental groups (low, middle, and high dose).[8]

  • Dosing:

    • Control group: Administer normal saline daily via oral gavage.

    • Experimental groups: Administer aconitine daily via oral gavage at doses of 0.14 µmol/L, 0.28 µmol/L, and 0.56 µmol/L for 30 consecutive days.[8]

  • Monitoring: Observe the animals daily for any clinical signs of toxicity.

  • Sample Collection: At designated time points (e.g., day 10, 20, and 30), collect blood samples for hematological analysis and euthanize a subset of animals for histopathological examination of major organs (heart, liver, kidneys, etc.).

  • Analysis:

    • Hematology: Analyze blood samples for parameters such as white blood cell count (WBC), red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), and platelet count (PLT).[8]

    • Histopathology: Process tissue samples for histological staining (e.g., H&E) and microscopic examination to identify any pathological changes.

Protocol 2: In Vitro Aconitine-Induced Cardiotoxicity in H9c2 Cells

This protocol uses a rat cardiomyocyte cell line (H9c2) to investigate the cellular and molecular mechanisms of aconitine-induced cardiotoxicity.[2][3][4]

Materials:

  • H9c2 rat cardiomyocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Aconitine

  • Reagents for cell viability assays (e.g., MTT)

  • Reagents for apoptosis assays (e.g., Annexin V/PI staining)

  • Reagents for Western blotting and RNA sequencing

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Aconitine Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of aconitine for different time periods.

  • Cell Viability Assay: Assess cell viability using the MTT assay to determine the dose- and time-dependent cytotoxic effects of aconitine.[2]

  • Apoptosis Assay: Quantify the rate of apoptosis using flow cytometry after staining with Annexin V and propidium (B1200493) iodide.[2][4]

  • Western Blot Analysis: Investigate the expression of key proteins involved in apoptosis and inflammation (e.g., TNFα, NLRP3) to elucidate the underlying signaling pathways.[2][3]

  • RNA Sequencing: Perform RNA sequencing to identify global changes in gene expression in response to aconitine treatment.[2]

Signaling Pathways and Experimental Workflows

Aconitine_Cardiotoxicity_Pathway Aconitine Aconitine VSSC Voltage-Gated Sodium Channels Aconitine->VSSC TNFa TNFα Activation Aconitine->TNFa Apoptosis Cardiomyocyte Apoptosis Aconitine->Apoptosis Na_Influx Increased Na+ Influx VSSC->Na_Influx Depolarization Prolonged Depolarization Na_Influx->Depolarization Arrhythmia Arrhythmia Depolarization->Arrhythmia NLRP3 NLRP3 Inflammasome Activation TNFa->NLRP3 NLRP3->Apoptosis BNIP3 BNIP3-mediated Mitophagy BNIP3->NLRP3 inhibits

Subacute_Toxicity_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Group Assignment (Control, Low, Mid, High Dose) acclimatization->grouping dosing Daily Oral Gavage (30 days) grouping->dosing monitoring Daily Clinical Observation dosing->monitoring sampling Blood & Tissue Collection (Days 10, 20, 30) monitoring->sampling analysis Hematological & Histopathological Analysis sampling->analysis end End analysis->end

References

Application Notes and Protocols for Quantifying Carmichaenine E in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as aconite or wolf's bane. Species of this genus have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. However, the therapeutic window of Aconitum alkaloids is often narrow due to their potential toxicity. Consequently, accurate and reliable quantification of individual alkaloids, such as this compound, in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological research and drug development.

These application notes provide a detailed protocol for the quantification of this compound in plant extracts using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is based on established analytical techniques for the determination of related diterpenoid alkaloids in complex botanical matrices.[1][2][3][4]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol outlines the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., roots of Aconitum species)

  • Methanol (B129727) (HPLC grade)

  • 0.1% Formic acid in water (v/v)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the homogenized, dried plant powder into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue twice more.

  • Combine the supernatants from all three extractions.

  • Evaporate the combined extract to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

UPLC-MS/MS Analysis

This protocol provides a robust method for the separation and quantification of this compound.

Instrumentation:

  • UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an appropriate internal standard should be determined by direct infusion of standard solutions.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated for the following parameters:

  • Linearity: A calibration curve should be constructed using a series of standard solutions of this compound at different concentrations. A correlation coefficient (r²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method.

  • Precision: Intra-day and inter-day precision should be evaluated by analyzing replicate samples at different concentrations. Relative standard deviation (RSD) values should be within acceptable limits (typically <15%).

  • Accuracy: The accuracy of the method should be assessed by performing recovery studies on spiked samples. Recoveries in the range of 80-120% are generally considered acceptable.

  • Stability: The stability of the analyte in the sample solution under different storage conditions should be evaluated.

Data Presentation

AlkaloidPlant SpeciesMethodLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
AconitineAconitum spp.UPLC-MS/MS1-2000.050.1598.2-103.4[1]
MesaconitineAconitum spp.UPLC-MS/MS1-2000.040.1297.6-102.8[1]
HypaconitineAconitum spp.UPLC-MS/MS1-2000.060.2099.1-104.2[1]
BenzoylmesaconineAconitum spp.HPLC5-1000--94.6-101.9[1]
DeoxyaconitineAconitum spp.HPLC5-1000--94.6-101.9[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plant_material Dried Plant Material extraction Solid-Liquid Extraction (80% Methanol, Ultrasonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification using Calibration Curve detection->quantification validation Method Validation quantification->validation reporting Reporting Results validation->reporting

Caption: Experimental workflow for the quantification of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB_IkappaB NF-κB IκB NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates NFkappaB_IkappaB->NFkappaB releases DNA DNA NFkappaB_nuc->DNA binds to gene_expression Pro-inflammatory Gene Expression DNA->gene_expression stimulus Inflammatory Stimulus stimulus->receptor carmichaenine This compound (Hypothesized) carmichaenine->IKK inhibits

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

References

Application Notes & Protocols: A Comprehensive Guide to Assessing the Cytotoxicity of Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carmichaenine E, a diterpenoid alkaloid, belongs to a class of natural products known for their diverse and potent biological activities.[1] Several diterpenoid alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation as potential anticancer agents.[1] This document provides a detailed protocol for evaluating the cytotoxicity of this compound in vitro, utilizing the widely accepted MTT assay. Additionally, it outlines a potential mechanism of action through the induction of apoptosis and presents a framework for data analysis and interpretation.

Data Presentation: Quantifying Cytotoxicity

The cytotoxic potential of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values are determined by treating various cancer cell lines with a range of this compound concentrations and measuring cell viability after a specified incubation period. The results are then compiled into a table for clear comparison of the compound's potency across different cell types.

Table 1: Hypothetical Cytotoxicity Profile of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h Incubation
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.3
HepG2Hepatocellular Carcinoma6.8
K562Chronic Myelogenous Leukemia4.2
HL-60Acute Promyelocytic Leukemia2.5

Note: The data presented in this table is hypothetical and serves as an example of how to present experimental findings. Actual IC50 values for this compound need to be determined experimentally.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • This compound

  • Selected human cancer cell lines (e.g., A549, MCF-7, HepG2, K562, HL-60)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the protocol for determining the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep This compound Dilution treatment Treat with this compound (48h) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent (4h) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for this compound cytotoxicity testing.

Proposed Signaling Pathway: Induction of Apoptosis

Many cytotoxic natural products exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress, leading to the activation of a cascade of caspases that execute cell death.[3][4][5]

apoptosis_pathway carmichaenine This compound stress Cellular Stress carmichaenine->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 inhibits bax_bak Bax/Bak (Pro-apoptotic) stress->bax_bak activates bcl2->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion permeabilizes cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 activates procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates procaspase3 Pro-caspase-3 procaspase3->caspase9 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Carmichaeline E Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for Carmichaeline E are limited in publicly available scientific literature. This guide is based on established principles and data from studies on structurally similar diester-diterpenoid alkaloids, particularly those from the Aconitum genus, to provide a comprehensive resource for researchers.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with Carmichaeline E, focusing on its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Carmichaeline E in solution?

A1: The stability of diester-diterpenoid alkaloids like Carmichaeline E is significantly influenced by several factors. These include the pH of the solution, the type of solvent used, temperature, and exposure to light.[1] Understanding these factors is crucial for designing stable formulations and ensuring the accuracy of analytical measurements.

Q2: How does pH impact the degradation of Carmichaeline E?

A2: Diterpenoid alkaloids often exhibit pH-dependent stability. Generally, these compounds are more susceptible to hydrolysis under alkaline conditions.[1] For instance, in a pH 10.0 buffer, the hydrolysis of similar alkaloids has been observed, leading to the formation of degradation products.[1] Acidic and neutral conditions may favor other degradation pathways, such as pyrolysis.

Q3: What are the expected degradation products of Carmichaeline E?

A3: Based on studies of similar diester-diterpenoid alkaloids, the degradation of Carmichaeline E is likely to proceed via hydrolysis and pyrolysis. Hydrolysis of the ester groups can lead to the formation of monoester and non-ester alkaloid derivatives. Pyrolytic degradation may result in the formation of deacetoxy-type alkaloids.[1] The specific degradation products will depend on the stress conditions applied.

Q4: Which analytical techniques are suitable for monitoring the stability of Carmichaeline E?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with an electrospray ionization (ESI) source, is a powerful technique for stability studies of diterpenoid alkaloids.[1][2] This method allows for the separation and identification of the parent compound and its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of Carmichaeline E in solution High pH of the solvent or buffer: Diterpenoid alkaloids can be unstable in alkaline conditions.[1]Check the pH of your solution. For storage, consider using a slightly acidic or neutral buffer (pH 4-7).
Inappropriate solvent: Some solvents can promote degradation.For short-term storage, consider using solvents like methanol (B129727) or distilled water. For longer-term, lyophilization might be necessary.[1]
Elevated temperature: Heat can accelerate degradation through pyrolysis.[1]Store stock solutions and samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures. Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in chromatogram Degradation of Carmichaeline E: New peaks likely represent degradation products.Perform a forced degradation study (see experimental protocols below) to identify potential degradation products and their retention times. Use HPLC-MS/MS to elucidate the structures of these new peaks.[1]
Contamination: The sample or solvent may be contaminated.Prepare fresh solutions with high-purity solvents and analyze a blank to rule out contamination.
Inconsistent analytical results Sample instability during analysis: The compound may be degrading in the autosampler.Use a cooled autosampler (e.g., 4 °C) to minimize degradation during the analytical run.
Photodegradation: Exposure to light can cause degradation.Protect samples from light by using amber vials or covering them with aluminum foil.

Quantitative Data Summary

The following table presents hypothetical stability data for a generic C19 diterpenoid alkaloid, "Compound X," which is structurally similar to Carmichaeline E. This data is for illustrative purposes and is based on the general stability behavior of this class of compounds.

Condition Time (hours) Compound X Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%)
pH 3 (40°C) 010000
2495.22.11.5
4890.84.33.2
pH 7 (40°C) 010000
2492.13.52.8
4885.36.95.1
pH 10 (40°C) 010000
2475.415.28.3
4858.928.711.6
Methanol (25°C) 010000
2499.5<0.5<0.5
4899.1<0.5<0.5
Aqueous Solution (25°C, protected from light) 010000
2498.20.80.6
4896.51.61.2

Experimental Protocols

Protocol 1: Forced Degradation Study of Carmichaeline E

Objective: To identify potential degradation products and pathways of Carmichaeline E under various stress conditions.

Materials:

  • Carmichaeline E reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Carmichaeline E in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of Carmichaeline E in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a solution of Carmichaeline E (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with methanol/water), by a validated stability-indicating HPLC-MS method.

Protocol 2: HPLC-MS Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm and MS in positive ESI mode

  • MS Scan Range: m/z 100-1000

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output stock Carmichaeline E Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal (80°C, solid) stock->thermal photo Photodegradation (ICH Q1B) stock->photo hplc_ms HPLC-MS Analysis acid->hplc_ms base->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms data Stability Profile & Degradation Products hplc_ms->data degradation_pathway cluster_hydrolysis Hydrolysis Pathway (e.g., high pH) cluster_pyrolysis Pyrolysis Pathway (e.g., high temp) CE Carmichaeline E (Diester Diterpenoid Alkaloid) ME Monoester Derivative CE->ME Loss of one ester group DA Deacetoxy Derivative CE->DA Thermal elimination of acetyl group NE Non-ester Derivative (Aconine-type) ME->NE Loss of second ester group

References

Reducing background noise in Carmichaenine E mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Carmichaenine E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with background noise during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my LC-MS data when analyzing this compound?

A1: Background noise in LC-MS analysis can originate from various sources, broadly categorized as chemical and electronic noise.[1][2] Chemical noise is often the primary contributor and stems from contaminants introduced into the system.[3] Common sources include:

  • Solvents and Mobile Phase: Impurities in solvents, even in high-purity grades, can introduce significant background ions.[3][4] Additives and modifiers in the mobile phase can also contribute.[5]

  • Sample Preparation: Contaminants can be introduced from plasticware (e.g., phthalates), filters, and reagents used during sample extraction and preparation.[6][7]

  • LC-MS System: The instrumentation itself can be a source of contamination. This includes bleed from the column, tubing, seals, and grease from pump modules.[3][6]

  • Laboratory Environment: The laboratory air can contain volatile organic compounds, such as siloxanes and phthalates, which can enter the MS system.[7] It is also crucial to wear appropriate gloves, like nitrile gloves, when handling samples and instrument components to prevent contamination.[3]

Q2: I am observing persistent, non-specific signals across my entire chromatogram. How can I identify the source of this contamination?

A2: A systematic approach is necessary to pinpoint the source of persistent background noise. The following workflow can help isolate the contaminant's origin:

  • Isolate the MS from the LC: Disconnect the LC system and infuse a clean, high-purity solvent directly into the mass spectrometer. If the noise persists, the source is likely within the MS system or the infusion solvent.

  • Systematic LC Component Check: If the noise disappears with direct infusion, the contamination is likely from the LC system. You can then systematically check components:

    • Run the LC with the mobile phase bypassing the column. If the noise is still present, the issue is likely with the solvents, tubing, or pump.

    • If the noise is absent when bypassing the column, the column itself is a likely source of contamination (column bleed).

  • Blank Injections: Perform a blank injection (injecting only the mobile phase). If new contaminant peaks appear, the autosampler or syringe may be the source.[4]

Q3: What are some common contaminant ions I should look for in my mass spectra?

A3: Certain ions are notorious for appearing as background contamination in ESI-MS. Being able to recognize their characteristic masses can expedite troubleshooting.

Contaminant ClassCommon Ions (m/z) and AdductsPotential Sources
Polyethylene Glycol (PEG) Series of peaks with a repeating unit of 44 Da (e.g., [M+NH4]+, [M+Na]+)Plasticizers, lubricants, personal care products
Phthalates e.g., Dioctyl phthalate: 391 ([M+H]+), 413 ([M+Na]+), 798 ([2M+NH4]+), 803 ([2M+Na]+)Plasticware (tubing, containers), solvents, laboratory air
Polysiloxanes Series of peaks with a repeating unit of 74 DaSilicone tubing, septa, vacuum pump oil, personal care products
Triethylamine (TEA) 102.12 ([M+H]+)Common LC buffer, very persistent. Can stick to PEEK tubing.
Sodium and Potassium Adducts [M+Na]+, [M+K]+Glassware, solvents, buffers, sample matrix

Q4: How can I reduce the chemical background noise in my experiments?

A4: Reducing chemical noise involves a combination of using high-purity materials and adopting stringent laboratory practices.[3]

  • Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[8]

  • Optimize Sample Preparation: Minimize the use of plasticware; where unavoidable, rinse with a solvent like isopropanol (B130326).[6] Use high-quality filters and consider pre-rinsing them to remove extractables.[7]

  • Maintain a Clean LC-MS System: Regularly flush the system with a strong solvent mixture (e.g., isopropanol/acetonitrile (B52724)/water) to remove accumulated contaminants. "Steam cleaning" the MS overnight can also be effective.[9]

  • Proper Laboratory Hygiene: Always wear powder-free nitrile gloves when handling samples and instrument parts.[7] Keep the area around the MS clean and free of potential volatile contaminants.

Q5: Are there any instrumental parameters I can adjust to improve the signal-to-noise ratio for this compound?

A5: Yes, optimizing certain MS parameters can enhance the signal of your analyte relative to the background noise.

  • Cone Voltage/Fragmentor Voltage: Adjusting the cone voltage can sometimes reduce the intensity of background ions by either preventing their efficient transmission or causing them to fragment, while potentially enhancing the signal of the analyte of interest.[10]

  • Scan Range: In some cases, narrowing the mass scan range to exclude regions dominated by known background noise can improve the signal-to-noise for your target analyte.[10]

  • Source Conditions: Optimize nebulizer pressure, drying gas flow, and temperature to ensure efficient desolvation and ionization of this compound, which can improve its signal intensity over the background.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving high background noise issues in your this compound mass spectrometry experiments.

TroubleshootingWorkflow Start High Background Noise Observed in this compound Analysis IsolateMS Isolate MS from LC (Direct Infusion of Clean Solvent) Start->IsolateMS CheckMS Noise Persists: Source is likely MS or Infusion Solvent IsolateMS->CheckMS Yes CheckLC Noise Disappears: Source is likely LC System IsolateMS->CheckLC No CleanMS Clean Ion Source, Check for Leaks, Use Fresh High-Purity Solvent CheckMS->CleanMS BypassColumn Run LC Bypassing Column CheckLC->BypassColumn Resolved Noise Reduced: Proceed with Analysis CleanMS->Resolved Unresolved Issue Persists: Consult Instrument Specialist CleanMS->Unresolved CheckSolvents Noise Persists: Source is Solvents, Tubing, or Pump BypassColumn->CheckSolvents Yes CheckColumn Noise Disappears: Source is Column Bleed BypassColumn->CheckColumn No ReplaceSolvents Use Fresh LC-MS Grade Solvents, Flush System CheckSolvents->ReplaceSolvents ConditionColumn Condition or Replace Column CheckColumn->ConditionColumn BlankInjection Perform Blank Injection ReplaceSolvents->BlankInjection ReplaceSolvents->Unresolved ConditionColumn->BlankInjection ConditionColumn->Unresolved CheckAutosampler New Peaks Appear: Source is Autosampler/Syringe BlankInjection->CheckAutosampler Yes BlankInjection->Resolved No CleanAutosampler Clean Autosampler and Syringe CheckAutosampler->CleanAutosampler CleanAutosampler->Resolved CleanAutosampler->Unresolved

Caption: A troubleshooting workflow for identifying the source of background noise.

Experimental Protocols

Protocol 1: Systematic Cleaning of the LC-MS System

This protocol outlines a general procedure for flushing the LC-MS system to remove common contaminants.

Materials:

  • LC-MS grade water

  • LC-MS grade isopropanol (IPA)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (B129727) (MeOH)

  • Freshly prepared mobile phase buffers

Procedure:

  • Initial System Assessment: Before cleaning, run a blank gradient to acquire a baseline chromatogram of the current system background.

  • Solvent Line Flush:

    • Remove all solvent lines from the mobile phase bottles and place them in a beaker of fresh LC-MS grade water.

    • Purge each pump line for 5-10 minutes to flush out any old solvents and salts.

    • Repeat the process with isopropanol.

  • Systematic Component Flushing:

    • Replace all mobile phase bottles with fresh, clean bottles containing the flushing solvents (e.g., A: Water, B: ACN, C: IPA, D: MeOH).

    • Disconnect the column from the system.

    • Run a high-flow rate wash (e.g., 1-2 mL/min, depending on system limits) with 100% of each of the flushing solvents for at least 30 minutes each. A common sequence is: Water -> Methanol -> Acetonitrile -> Isopropanol.

    • A final wash with a mixture like 25:25:25:25 Water:ACN:IPA:MeOH can also be effective.

  • Column Conditioning:

    • If the column is identified as a source of noise, it may need to be conditioned or replaced.

    • To condition, flush the column with a solvent that is compatible with the stationary phase but stronger than the mobile phase (e.g., a high percentage of organic solvent). Follow the manufacturer's guidelines for column washing.

  • System Re-equilibration:

    • Install the column and switch to your initial mobile phase composition.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Final System Assessment:

    • Run another blank gradient and compare the background noise to the initial assessment. A significant reduction in background ions should be observed.

Protocol 2: Preparation of a "Clean" Mobile Phase

This protocol details the steps for preparing a mobile phase to minimize the introduction of contaminants.

Materials:

  • LC-MS grade solvents (e.g., water, acetonitrile)

  • High-purity mobile phase additives (e.g., formic acid, ammonium (B1175870) formate)

  • Clean, dedicated glassware or solvent bottles

  • Nitrile gloves

Procedure:

  • Glassware Preparation:

    • Ensure all glassware and solvent bottles are scrupulously clean. If necessary, rinse with a sequence of methanol, isopropanol, and finally the solvent to be used in the mobile phase.

    • Baking glassware in a muffle furnace can help remove organic contaminants.[6]

  • Solvent Handling:

    • Always wear nitrile gloves when handling solvents and additives.[3]

    • Use dedicated, clearly labeled solvent bottles for your LC-MS system to avoid cross-contamination.[3]

  • Mobile Phase Preparation:

    • Measure the required volumes of LC-MS grade solvents.

    • If using a water purification system, ensure it is well-maintained and flush it for an extended period before collecting water.[6]

    • Add any modifiers (e.g., formic acid) using a clean pipette.

    • Sonicate the prepared mobile phase for 5-10 minutes to degas the solution.

  • Final Check:

    • Before connecting to the LC-MS, it is good practice to infuse a small amount of the new mobile phase directly into the MS to check for any inherent contamination.

By following these guidelines and protocols, researchers can significantly reduce background noise, leading to improved signal-to-noise ratios and more reliable data in the mass spectrometry analysis of this compound and other natural products.

References

Technical Support Center: Carmichaenine E Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Carmichaenine E, a novel diterpenoid alkaloid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Question: Why am I observing significant peak tailing for this compound on my reversed-phase HPLC column?

Answer: Peak tailing is a common issue when purifying alkaloids like this compound.[1][2] This is often due to the basic nature of the alkaloid interacting with residual acidic silanol (B1196071) groups on the silica-based stationary phase. Here are several strategies to mitigate this issue:

  • Mobile Phase Modification:

    • Increase pH: Most alkaloids are neutral at a higher pH (e.g., 10.5), which can reduce interactions with the stationary phase and improve peak shape.[1]

    • Add an Ion-Pairing Agent: Reagents like trifluoroacetic acid (TFA) or formic acid can be added to the mobile phase to mask the silanol groups and improve peak symmetry.[2]

    • Use a Silanol Blocker: Adding a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can also help to reduce peak tailing.[2]

  • Column Selection:

    • End-Capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.

    • pH Stable Columns: Employ a column specifically designed for high pH conditions if you choose to adjust the mobile phase pH.[1]

Question: I am struggling with poor resolution between this compound and other co-eluting impurities. What steps can I take to improve separation?

Answer: Achieving good resolution is critical for obtaining high-purity this compound.[3] Poor resolution can stem from several factors related to your chromatographic method.

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds. Experiment with different gradient profiles to find the optimal separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase with alternative selectivity. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded column might provide the necessary selectivity to resolve the impurities.

  • Employ a Different Chromatographic Technique: For complex mixtures, a single chromatographic step may not be enough.[4] Consider using orthogonal techniques, such as combining reversed-phase chromatography with normal-phase or ion-exchange chromatography.[2] Two-dimensional liquid chromatography (2D-LC) can also be a powerful tool for separating complex mixtures of alkaloids.[1]

Question: My recovery of this compound is consistently low after the purification process. What are the potential causes and solutions?

Answer: Low recovery can be a significant challenge in natural product purification, often due to the low concentration of the target compound in the crude extract.[4]

  • Incomplete Extraction: Ensure your initial extraction method is efficient for alkaloids. Acid-base extraction is a common and effective method for enriching the alkaloid fraction from the crude plant material.[5][6][7]

  • Adsorption to Surfaces: Alkaloids can adsorb to glass and plastic surfaces. Silanizing glassware can help to minimize this issue.

  • Degradation: this compound may be sensitive to pH, light, or temperature. Ensure that your purification conditions are mild and that samples are protected from light and stored at appropriate temperatures.

  • Irreversible Binding to the Column: Strong interactions with the stationary phase can lead to irreversible binding. If you suspect this is happening, try a less retentive stationary phase or a stronger mobile phase for elution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a crude extraction of this compound from plant material?

A1: A common and effective method for extracting alkaloids is an acid-base extraction.[5][6][7] This involves the following general steps:

  • Macerate the dried and powdered plant material in an acidified solvent (e.g., ethanol (B145695) with a small amount of HCl) to protonate the alkaloids and increase their solubility.[5]

  • Filter the extract and concentrate it under reduced pressure.

  • The resulting residue is then dissolved in an acidic aqueous solution and washed with a non-polar organic solvent (e.g., chloroform) to remove neutral and acidic impurities.[7]

  • The acidic aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.[7]

  • Finally, the free-base alkaloids are extracted into an organic solvent like chloroform (B151607) or dichloromethane.[7]

Q2: What are the recommended chromatographic techniques for purifying this compound?

A2: A multi-step chromatographic approach is often necessary for the purification of alkaloids from complex natural extracts.[4][8]

  • Initial Cleanup: Column chromatography using silica (B1680970) gel or alumina (B75360) is a good first step for a crude fractionation of the total alkaloid extract.[8][9] Macroporous resins can also be used for initial enrichment.[9]

  • Fine Purification: High-Performance Liquid Chromatography (HPLC) is essential for obtaining high-purity this compound.[3] Both normal-phase and reversed-phase HPLC can be employed.

  • Alternative Techniques: For particularly challenging separations, consider techniques like pH-zone-refining counter-current chromatography (CCC), which has been shown to be effective for separating diterpenoid alkaloids.[5][10]

Q3: How can I monitor the purification of this compound during chromatography?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of fractions collected during column chromatography.[3] For visualization, a Dragendorff's reagent is commonly used as it gives a characteristic color reaction with alkaloids.[11] For HPLC, a UV detector is typically used. The choice of wavelength will depend on the chromophores present in the this compound molecule.

Data Presentation

Table 1: Representative Solvent Systems for Diterpenoid Alkaloid Separation on Silica Gel Column Chromatography

Solvent System (v/v/v)ApplicationReference
n-hexane-acetone-diethylamine (8:2:10 drops)Initial fractionation of crude alkaloid extract.[11]
Chloroform:Ethyl Acetate:MethanolElution of alkaloids of varying polarity.[7]
Petroleum ether-ethyl acetate-methanol-water (5:5:1:9)Two-phase system for Counter-Current Chromatography.[10]

Table 2: Example HPLC Method Parameters for this compound Purification

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard reversed-phase column for alkaloid separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape.
Mobile Phase B AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 40 minutesA broad gradient to elute a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmCommon wavelength for detecting aromatic alkaloids.
Injection Volume 20 µLStandard injection volume.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Enrichment of this compound

  • Extraction: Macerate 1 kg of dried, powdered plant material in 5 L of 95% ethanol containing 1% HCl for 72 hours at room temperature. Repeat the extraction three times.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.

  • Acidification and Washing: Dissolve the crude extract in 1 L of 5% HCl. Wash this acidic solution three times with 500 mL of chloroform to remove non-alkaloidal compounds.

  • Basification: Basify the aqueous acidic layer to a pH of 9-10 with 25% ammonium hydroxide (B78521) solution.

  • Final Extraction: Extract the basified solution three times with 500 mL of chloroform. The chloroform layer now contains the enriched total alkaloid fraction.

  • Drying and Concentration: Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction containing this compound.

Protocol 2: Silica Gel Column Chromatography for Fractionation

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with n-hexane and gradually increase the polarity by adding increasing amounts of acetone (B3395972) and a few drops of diethylamine.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitoring: Monitor the collected fractions by TLC using a suitable solvent system and visualize with Dragendorff's reagent.

  • Pooling: Combine fractions with similar TLC profiles for further purification by HPLC.

Mandatory Visualization

experimental_workflow cluster_extraction Crude Extraction & Enrichment cluster_fractionation Fractionation cluster_purification Final Purification plant_material Dried Plant Material acid_extraction Acidified Ethanol Extraction plant_material->acid_extraction acid_base_partition Acid-Base Partitioning acid_extraction->acid_base_partition total_alkaloid_fraction Total Alkaloid Fraction acid_base_partition->total_alkaloid_fraction column_chromatography Silica Gel Column Chromatography total_alkaloid_fraction->column_chromatography Load fractions Collected Fractions column_chromatography->fractions tlc_monitoring TLC Monitoring fractions->tlc_monitoring pooled_fractions Pooled Fractions tlc_monitoring->pooled_fractions hplc Preparative HPLC pooled_fractions->hplc Inject pure_carmichaenine_e Pure this compound hplc->pure_carmichaenine_e

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Problem Encountered peak_tailing Peak Tailing in HPLC? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution low_recovery Low Recovery? start->low_recovery peak_tailing_solutions Adjust Mobile Phase pH Add Ion-Pairing Agent Use End-Capped Column peak_tailing->peak_tailing_solutions Yes poor_resolution_solutions Optimize Gradient Change Stationary Phase Use 2D-LC poor_resolution->poor_resolution_solutions Yes low_recovery_solutions Optimize Extraction Silanize Glassware Check for Degradation low_recovery->low_recovery_solutions Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Enhancing the Bioavailability of Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carmichaenine E. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at enhancing the bioavailability of this diterpenoid alkaloid.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, specifically Aconitum carmichaelii. Like many other diterpenoid alkaloids, this compound is expected to exhibit low oral bioavailability. This is a significant concern for its development as a potential therapeutic agent, as it can lead to high variability in patient response and may require higher doses, potentially increasing the risk of toxicity.

Q2: What are the primary factors limiting the oral bioavailability of this compound?

A2: The oral bioavailability of this compound, similar to other Aconitum alkaloids, is primarily limited by two key factors:

  • Extensive First-Pass Metabolism: this compound is likely metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, in the liver and small intestine. This rapid metabolism significantly reduces the amount of active compound reaching systemic circulation.[1][2]

  • P-glycoprotein (P-gp) Efflux: this compound is likely a substrate for the P-glycoprotein (P-gp) efflux transporter.[3][4][5] P-gp is present in the intestinal epithelium and actively pumps the compound back into the intestinal lumen, thereby reducing its net absorption.

Q3: What general strategies can be employed to enhance the bioavailability of this compound?

A3: Several formulation and co-administration strategies can be explored to overcome the challenges of low bioavailability. These can be broadly categorized as follows:

Strategy CategorySpecific ApproachesRationale
Metabolism Inhibition Co-administration with CYP3A4/5 inhibitors (e.g., ketoconazole, grapefruit juice components).Reduces the extent of first-pass metabolism, allowing more of the parent compound to be absorbed.
P-gp Efflux Inhibition Co-administration with P-gp inhibitors (e.g., verapamil, cyclosporin (B1163) A).[3][4][5]Blocks the P-gp transporter, preventing the efflux of this compound back into the intestinal lumen.
Solubility Enhancement Micronization, salt formation, use of co-solvents, and complexation with cyclodextrins.While specific solubility data for this compound is limited, improving its dissolution rate in the gastrointestinal tract is a fundamental step for absorption.
Advanced Drug Delivery Systems Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and nanoparticle-based carriers (e.g., polymeric nanoparticles, solid lipid nanoparticles).[6][7][8][9]These systems can protect the drug from degradation, enhance its solubility, and facilitate its transport across the intestinal epithelium.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments to enhance the bioavailability of this compound.

Problem Possible Causes Troubleshooting Steps
High variability in in vivo pharmacokinetic data. - Poor aqueous solubility and dissolution rate of the raw compound.- Significant and variable first-pass metabolism.- Efflux transport by P-gp.- Characterize the physicochemical properties of your this compound sample (solubility, pKa, logP).- Employ a solubility enhancement technique (see table above).- Consider co-administration with a CYP3A4/5 inhibitor in your experimental design.- Investigate the impact of a P-gp inhibitor on absorption.
Low apparent permeability (Papp) in Caco-2 cell assays. - The compound is a substrate for P-gp or other efflux transporters (e.g., BCRP, MRP2).[10]- Perform bidirectional Caco-2 permeability assays to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[11][12]- Include known P-gp inhibitors (e.g., verapamil) in the assay to confirm P-gp involvement.
Inconsistent results with formulation strategies. - Incompatibility of this compound with excipients.- Inappropriate formulation design for the specific properties of the compound.- Conduct pre-formulation studies to assess the compatibility of this compound with various excipients.- Systematically screen different types of formulations (e.g., different lipid compositions in SEDDS, various polymer types for nanoparticles).
Difficulty in quantifying this compound in biological samples. - Low plasma concentrations due to poor bioavailability.- Interference from matrix components in biological samples.- Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for quantification.[13][14][15][16]- Optimize sample preparation techniques (e.g., solid-phase extraction, protein precipitation) to minimize matrix effects.[17]

III. Experimental Protocols

1. Caco-2 Permeability Assay to Assess P-gp Efflux

This protocol is designed to determine if this compound is a substrate of the P-gp efflux transporter.

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Transport Buffer: Use a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to pH 7.4.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add this compound solution to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time points.

    • Basolateral to Apical (B-A): Add this compound solution to the basolateral chamber and collect samples from the apical chamber at the same time points.

  • Inhibitor Study: Repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) in both the apical and basolateral chambers.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.

2. In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a basic in vivo study to evaluate the oral bioavailability of a this compound formulation.

  • Animal Model: Use male Sprague-Dawley rats.

  • Drug Administration:

    • Intravenous (IV) Group: Administer a single dose of this compound in a suitable vehicle to determine the absolute bioavailability.

    • Oral (PO) Group: Administer a single oral dose of the this compound formulation.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.

IV. Visualizations

Metabolic and Transport Barriers to this compound Bioavailability cluster_gut Gastrointestinal Tract cluster_metabolism Metabolism and Efflux cluster_circulation Systemic Circulation Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution Step 1 Intestinal Lumen Intestinal Lumen Dissolution->Intestinal Lumen Step 2 Enterocyte Enterocyte Intestinal Lumen->Enterocyte Absorption CYP3A4/5 CYP3A4/5 Enterocyte->CYP3A4/5 First-Pass Metabolism P-gp P-gp Enterocyte->P-gp Efflux Systemic Circulation Systemic Circulation Enterocyte->Systemic Circulation Successful Absorption Metabolites Metabolites CYP3A4/5->Metabolites Inactivation P-gp->Intestinal Lumen

Caption: Factors limiting the oral bioavailability of this compound.

Experimental Workflow for Bioavailability Enhancement Start Start Physicochemical Characterization Physicochemical Characterization Start->Physicochemical Characterization In Vitro Permeability (Caco-2) In Vitro Permeability (Caco-2) Physicochemical Characterization->In Vitro Permeability (Caco-2) Formulation Development Formulation Development In Vitro Permeability (Caco-2)->Formulation Development Identify Bioavailability Challenges In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study Formulation Development->In Vivo Pharmacokinetic Study Test Enhanced Formulations Data Analysis Data Analysis In Vivo Pharmacokinetic Study->Data Analysis End End Data Analysis->End Assess Bioavailability Enhancement

Caption: A general experimental workflow for enhancing bioavailability.

References

Carmichaenine E interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Carmichaenine E is a hetisine-type diterpenoid alkaloid isolated from Aconitum carmichaeli. Due to the limited availability of specific data on this compound, this guide incorporates information from closely related Aconitum alkaloids to provide a comprehensive and relevant resource for researchers. The principles and methodologies outlined are based on the known biological activities and potential challenges associated with this class of compounds.

Troubleshooting Guide

This guide addresses specific issues researchers may encounter during in vitro experiments with this compound.

Issue/Observation Potential Cause Recommended Action
Question 1: I'm observing unexpected and potent cytotoxicity across multiple cell lines, even at low concentrations. Is this normal? This compound belongs to the Aconitum alkaloids, a class of compounds known for their significant toxicity. The observed cytotoxicity may be an inherent biological activity of the compound. These compounds are known to primarily affect voltage-gated sodium channels, which can lead to cell death.[1][2][3]1. Confirm Purity: Ensure the purity of your this compound sample using techniques like HPLC or LC-MS. 2. Dose-Response Curve: Perform a detailed dose-response experiment to determine the IC50 value accurately. 3. Positive Controls: Include a well-characterized cytotoxic agent as a positive control in your assays. 4. Cell Line Sensitivity: Test on a panel of cell lines with varying sensitivities to cytotoxic agents.
Question 2: My results from a specific bioassay are not reproducible. What could be the cause? 1. Compound Instability: Diterpenoid alkaloids can be sensitive to pH, light, and temperature, leading to degradation in assay media. 2. Solubility Issues: Poor solubility can lead to inconsistent concentrations in your experiments. 3. Assay Interference: The compound may be directly interfering with the assay components (e.g., enzymes, detection reagents).1. Stability Test: Assess the stability of this compound in your assay buffer over the time course of the experiment using HPLC. 2. Solubility Assessment: Visually inspect for precipitation and consider using a different solvent or a solubilizing agent. 3. Control Experiments: Run control experiments without cells to check for direct effects on the assay reagents.
Question 3: In my functional assay, I see a decrease in signal, but I'm not sure if it's due to the intended biological effect or just cell death. The observed effect could be a combination of the specific biological activity and cytotoxicity. It is crucial to differentiate between these two possibilities.1. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay using the same cell line and compound concentrations.[4] 2. Time-Course Experiment: Conduct a time-course experiment for both the functional and cytotoxicity assays to understand the kinetics of the responses. 3. Lower Concentrations: Test lower, non-cytotoxic concentrations of this compound in your functional assay.
Question 4: I suspect this compound is interfering with my luciferase-based reporter assay. How can I confirm this? This compound may inhibit the luciferase enzyme directly or quench the luminescent signal.1. Cell-Free Luciferase Assay: Perform the luciferase assay in a cell-free system by adding this compound directly to a solution containing the luciferase enzyme and its substrate. 2. Alternative Reporter Gene: If interference is confirmed, consider using a different reporter system, such as one based on fluorescence (e.g., GFP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Aconitum diterpenoid alkaloids like this compound?

A1: The major toxic compounds in Aconitum species are diester-diterpene alkaloids (DDAs). These molecules are well-known to primarily affect cardiac function and the central nervous system by inhibiting the inactivation of voltage-dependent sodium channels.[2] This leads to a persistent activation of the channels and subsequent disruption of cellular ion homeostasis.

Q2: What are the general handling precautions for this compound?

A2: Given the high toxicity of related Aconitum alkaloids, it is prudent to handle this compound with care.[3] Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For in vitro experiments, high-purity DMSO is a common solvent for initial stock solutions. For long-term storage, it is advisable to store the solid compound at -20°C or below, protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Are there known signaling pathways affected by hetisine-type diterpenoid alkaloids?

A4: While specific pathways for this compound are not yet elucidated, related Aconitum alkaloids are known to modulate several signaling pathways as a consequence of their primary effect on ion channels. For instance, disruptions in ion gradients can impact calcium signaling, which in turn can affect pathways like the PI3K/AKT and MAPK pathways. Some studies on processed Aconitum carmichaelii extracts have shown involvement of the RAAS system, PI3K/AKT, and JAK/STAT signaling pathways.[5]

Quantitative Data

Due to the lack of specific quantitative data for this compound, the following table summarizes the reported biological activities of other hetisine-type and related diterpenoid alkaloids to provide a general reference for expected potency.

Compound Biological Activity Assay/Model Measured Effect (e.g., IC50) Reference
Guan-fu Base AAntiarrhythmicIn vivo-[6]
Kobusine DerivativesAntiproliferativeHuman cancer cell lines (A549, KB, KB-VIN)IC50 ~7.3 µM[7]
Aconitine (B1665448)Anti-inflammatoryIn vitroInhibition of NF-κB signaling[8]
AconitineAnti-tumorVarious cancer cell linesInduction of apoptosis[8]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is used to determine the concentration-dependent cytotoxic effects of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell-Free Luciferase Interference Assay

This protocol helps determine if this compound directly interferes with the luciferase enzyme or the luminescent signal.

Materials:

  • This compound

  • Luciferase enzyme

  • Luciferin (B1168401) substrate

  • Assay buffer

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well opaque plate, add the luciferase enzyme to each well.

  • Add the different concentrations of this compound to the wells. Include a vehicle control.

  • Initiate the reaction by adding the luciferin substrate to all wells.

  • Immediately measure the luminescence using a luminometer.

  • Compare the luminescence in the presence of this compound to the vehicle control to determine if there is any inhibition or quenching of the signal.

Visualizations

G cluster_observe Observation cluster_investigate Investigation cluster_differentiate Differentiation cluster_conclusion Conclusion Unexpected_Result Unexpected Assay Result (e.g., high cytotoxicity, irreproducibility) Check_Purity Verify Compound Purity (HPLC, LC-MS) Unexpected_Result->Check_Purity Assess_Solubility Check Solubility in Media Unexpected_Result->Assess_Solubility Test_Stability Evaluate Stability (Time-course analysis) Unexpected_Result->Test_Stability Control_Assay Run Cell-Free Controls Unexpected_Result->Control_Assay Dose_Response Detailed Dose-Response Check_Purity->Dose_Response Assess_Solubility->Dose_Response Test_Stability->Dose_Response Assay_Artifact Assay Interference/Artifact Control_Assay->Assay_Artifact Parallel_Assay Parallel Cytotoxicity Assay (MTT, LDH) True_Effect True Biological Effect Parallel_Assay->True_Effect Cytotoxicity Cytotoxicity-Mediated Effect Parallel_Assay->Cytotoxicity Dose_Response->Parallel_Assay

Caption: Troubleshooting workflow for unexpected results in biological assays.

G Carmichaenine_E This compound (Hetisine-type Diterpenoid Alkaloid) VGSC Voltage-Gated Sodium Channel (VGSC) Carmichaenine_E->VGSC Binds to Persistent_Activation Persistent Activation/ Inhibition of Inactivation VGSC->Persistent_Activation Leads to Na_Influx Increased Intracellular Na+ Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Channels Voltage-Gated Ca2+ Channels Depolarization->Ca_Channels Activates Ca_Influx Increased Intracellular Ca2+ Ca_Channels->Ca_Influx Signaling_Cascades Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK) Ca_Influx->Signaling_Cascades Activates Cellular_Response Cellular Response (e.g., Apoptosis, Cytotoxicity) Signaling_Cascades->Cellular_Response

Caption: Putative signaling pathway for this compound based on its class.

G Problem Observed Problem Cause1 Inherent Cytotoxicity Problem->Cause1 Cause2 Compound Instability/ Solubility Issues Problem->Cause2 Cause3 Direct Assay Interference Problem->Cause3 Solution1 Determine IC50 Use non-toxic concentrations Cause1->Solution1 Solution2 Stability/Solubility Tests Optimize solvent/media Cause2->Solution2 Solution3 Cell-Free Controls Use alternative assay Cause3->Solution3

Caption: Logical relationship between problems, causes, and solutions.

References

Technical Support Center: Method Development for Complex Mixtures Containing Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carmichaenine E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical method development for complex mixtures containing this C19-diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in complex mixtures challenging?

A1: this compound is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. Its analysis in complex matrices such as biological fluids (plasma, urine), tissue homogenates, and herbal extracts is challenging due to several factors:

  • Low Concentrations: Target analytes are often present at trace levels.

  • Matrix Effects: Co-eluting endogenous substances can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2]

  • Structural Complexity: The complex, polycyclic structure of diterpenoid alkaloids can lead to challenging chromatographic separation from structurally similar compounds.[3][4]

  • Sample Complexity: Biological and herbal matrices contain a vast number of components, increasing the likelihood of interference.[5]

Q2: What is the recommended analytical technique for the quantification of this compound in complex mixtures?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for the analysis of diterpenoid alkaloids like this compound in complex matrices.[6][7][8] This technique offers high sensitivity, selectivity, and the ability to handle complex samples. The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides excellent specificity for quantification.

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is crucial for accurate and reliable quantification. A combination of strategies is often most effective:

  • Effective Sample Preparation: Employing robust sample cleanup procedures is the first line of defense. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can effectively remove a significant portion of interfering matrix components.[9][10][11]

  • Chromatographic Separation: Optimizing the UPLC conditions to achieve good separation between this compound and co-eluting matrix components is essential. This can involve adjusting the mobile phase composition, gradient profile, and choice of chromatographic column.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and other sources of variability. If a labeled standard is unavailable, a structurally similar compound (analog) can be used, but with careful validation.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes be effective in reducing the concentration of matrix components to a level where they no longer significantly interfere.[2]

Q4: What are the typical starting conditions for a UPLC-MS/MS method for this compound?

A4: Based on methods developed for similar Aconitum alkaloids, the following are reasonable starting parameters for method development:

ParameterRecommended Starting Condition
UPLC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727)
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Note: These are starting points and will require optimization for your specific application and instrumentation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible sample solvent and mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Ensure the final sample solvent is similar in composition to the initial mobile phase.- Dilute the sample.- Adjust the mobile phase pH by adding a small amount of formic acid or ammonium hydroxide (B78521) to improve the peak shape of basic compounds like alkaloids.
Low Signal Intensity / Poor Sensitivity - Ion suppression due to matrix effects.- Suboptimal MS source parameters.- Analyte degradation.- Improve sample cleanup (e.g., use a more selective SPE sorbent).- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Investigate the stability of this compound in the sample matrix and during sample processing.
High Signal Variability (Poor Precision) - Inconsistent sample preparation.- Significant and variable matrix effects between samples.- Instrument instability.- Automate sample preparation if possible to improve consistency.- Use a suitable internal standard (ideally, a stable isotope-labeled version of this compound).- Perform system suitability tests to ensure instrument performance is stable before running samples.
No Peak Detected - Incorrect MRM transition.- Analyte concentration below the limit of detection (LOD).- Improper sample extraction.- Confirm the precursor and product ions for this compound by infusing a standard solution.- Concentrate the sample or use a more sensitive instrument.- Evaluate the extraction recovery of your sample preparation method by spiking a known amount of standard into a blank matrix.
Carryover (Peak in Blank Injection) - Adsorption of the analyte in the injector or column.- Insufficient needle wash.- Use a stronger needle wash solution.- Optimize the chromatographic gradient to ensure all of the analyte is eluted from the column in each run.- Inject a series of blank samples after a high-concentration sample to assess and manage carryover.

Experimental Protocols

Generic Sample Preparation Protocol for Plasma using Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

Generic Sample Preparation Protocol using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation / SPE Protein Precipitation / SPE Sample Collection->Protein Precipitation / SPE Extraction Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation / SPE->Evaporation & Reconstitution Cleanup & Concentration UPLC Separation UPLC Separation Evaporation & Reconstitution->UPLC Separation Injection MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Ionization Quantification Quantification MS/MS Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting Hypothetical_Signaling_Pathway Carmichaenine_E This compound Ion_Channel Voltage-gated Ion Channel (e.g., Na+, K+) Carmichaenine_E->Ion_Channel Modulation (Activation or Blockade) Membrane_Potential Altered Membrane Potential Ion_Channel->Membrane_Potential Cellular_Response Downstream Cellular Response Membrane_Potential->Cellular_Response Toxicity Toxic Effects (e.g., Arrhythmia, Neurotoxicity) Cellular_Response->Toxicity

References

Validation & Comparative

Cross-Validation of Analytical Methods for Aconitine-Type Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantification of aconitine-type alkaloids, such as the representative compound Carmichaenine E: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The cross-validation of analytical methods is a critical step in ensuring data integrity, reliability, and reproducibility, particularly within the pharmaceutical industry.[1][2] This document outlines the experimental protocols for each method, presents a comparative summary of their performance characteristics, and includes workflows for the analytical processes.

The validation of an analytical method serves to demonstrate its suitability for a specific purpose.[1] Key validation characteristics, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1] Cross-validation becomes essential when two or more distinct methods are used to analyze the same compound in the same matrix, ensuring consistent and reliable results across different analytical platforms or laboratories.[1]

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for alkaloid quantification often involves a trade-off between sensitivity, selectivity, speed, and cost.[2] The following table summarizes the typical quantitative performance of these methods for alkaloid analysis, providing a clear comparison to aid researchers in selecting the most appropriate method for their needs.

Performance MetricHPLC-UV (for Berberine)UPLC-MS/MS (for Thalictrum Alkaloids)
Linearity Range 0.2 - 150 µg/mL0.5 - 1000 ng/mL[2]
Correlation Coefficient (r²) >0.999[2]≥0.9988[2]
Limit of Detection (LOD) 1 ng on column[2]0.19 - 2.92 ng/mL[2]
Limit of Quantification (LOQ) 2 ng on column[2]0.26 - 8.79 ng/mL[2]
Precision (RSD%) < 2% (Intra- and Inter-day)[2]0.40 - 3.1% (Intra-day)[2]

Note: The data presented is for representative alkaloids (Berberine and Thalictrum alkaloids) and is intended to be illustrative of the general performance of these methods for alkaloid analysis.[2]

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods.[1] Below are representative experimental protocols for the quantification of alkaloids using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of alkaloids in various samples.[2]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.[2]

  • Column: Unisphere C18 (5 µm, 4.6 × 150 mm).[2]

  • Mobile Phase: Isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection: UV at 350 nm.[2]

Sample Preparation: Accurately weighed samples are dissolved in methanol, sonicated to ensure complete dissolution, and then filtered through a 0.45 µm syringe filter before injection into the HPLC system.[2] For plant material, an initial extraction with a suitable solvent, followed by filtration and dilution, is necessary prior to injection.[2]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of complex mixtures and trace-level quantification.[3][4]

Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer.

  • Column: A suitable C18 or other appropriate column.

  • Mobile Phase: A gradient elution is often employed, for example, using a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) formate.[5]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common for alkaloids.[6]

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions.[5]

Sample Preparation: A common technique for biological matrices is protein precipitation using a solvent like acetonitrile.[5] For plant extracts, a simple extraction with a solvent mixture (e.g., water/acetonitrile), followed by ultrasonication and filtration, can be employed.[6] Solid-phase extraction (SPE) may be used for cleaner samples and to minimize matrix effects.[6]

Visualizing the Analytical Workflows

The following diagrams illustrate the typical experimental workflows for HPLC-UV and LC-MS/MS analysis, as well as the logical flow of a cross-validation study.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_output Output start Start: Sample Weighing dissolve Dissolution in Methanol start->dissolve sonicate Sonication dissolve->sonicate filter Filtration (0.45 µm) sonicate->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify report Analytical Report quantify->report

Caption: Workflow for HPLC-UV analysis of alkaloids.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output start Start: Sample Collection extract Extraction (e.g., Protein Precipitation) start->extract centrifuge Centrifugation/Filtration extract->centrifuge inject Injection into LC centrifuge->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Tandem Mass Spectrometry (MS/MS) ionize->analyze quantify Quantification (MRM) analyze->quantify report Analytical Report quantify->report

Caption: Workflow for LC-MS/MS analysis of alkaloids.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation & Comparison cluster_decision Outcome cluster_conclusion Conclusion methodA Method A (e.g., HPLC-UV) validateA Validate Method A methodA->validateA methodB Method B (e.g., LC-MS/MS) validateB Validate Method B methodB->validateB compare Compare Results validateA->compare validateB->compare decision Equivalent? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No

Caption: Logical flow for cross-validation of analytical methods.

References

Carmichaenine E: Unraveling the Efficacy of a Novel Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the in vitro and in vivo efficacy of Carmichaenine E remains elusive due to a notable scarcity of specific scientific data. While its chemical identity as a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli has been established, detailed studies on its biological activity, including quantitative efficacy data, experimental protocols, and elucidated signaling pathways, are not yet available in the public domain.

Aconitum carmichaeli, a plant long used in traditional medicine, is a rich source of various diterpenoid alkaloids. These compounds have garnered significant interest from the scientific community for their potent biological activities, which span anti-inflammatory, analgesic, and cytotoxic (anticancer) effects. However, research has largely focused on the more abundant or historically recognized alkaloids from this genus, leaving newer or less prevalent compounds like this compound and its close relatives (Carmichaenine A-D) largely unexplored in terms of their therapeutic potential.

The Landscape of Diterpenoid Alkaloid Efficacy: A Proxy for Understanding this compound

In the absence of direct data for this compound, an examination of the broader class of C19-diterpenoid alkaloids from Aconitum species can offer a speculative glimpse into its potential biological activities. It is crucial to underscore that such comparisons are indirect and do not substitute for specific experimental validation for this compound.

General Anti-inflammatory and Analgesic Properties

Diterpenoid alkaloids from Aconitum species are well-documented for their anti-inflammatory and analgesic properties. Mechanistically, these effects are often attributed to the modulation of various signaling pathways involved in inflammation and pain perception.

Potential Signaling Pathways Involved in Anti-inflammatory Action:

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates MAPK MAPK TLR4->MAPK Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory Induces Transcription MAPK->Pro_inflammatory Induces Transcription Carmichaenine_E Diterpenoid Alkaloids (e.g., Potential action of this compound) Carmichaenine_E->NFkB Inhibits Carmichaenine_E->MAPK Inhibits

Caption: Potential anti-inflammatory mechanism of diterpenoid alkaloids.

General Cytotoxic Properties

Numerous studies have investigated the in vitro cytotoxic effects of diterpenoid alkaloids against various cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Potential Signaling Pathways Involved in Cytotoxic Action:

cytotoxic_pathway cluster_cell Cancer Cell Carmichaenine_E Diterpenoid Alkaloids (e.g., Potential action of this compound) Mitochondria Mitochondria Carmichaenine_E->Mitochondria Induces Stress Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Independent verification of Carmichaenine E biological effects

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Comparative Guide on the Biological Effects of Carmichaenine E and Related Diterpenoid Alkaloids

Introduction

This compound is a C19-diterpenoid alkaloid identified in Aconitum carmichaelii, a plant species with a long history in traditional medicine. Diterpenoid alkaloids from Aconitum species are known for a wide spectrum of biological activities, ranging from potent analgesic and anti-inflammatory effects to significant toxicity. While extensive research has been conducted on prominent members of this class, such as aconitine (B1665448) and lappaconitine (B608462), this compound remains a poorly characterized compound. This guide provides a comparative overview of the known biological effects of related, well-studied diterpenoid alkaloids and outlines the experimental protocols required for the independent verification of this compound's biological activities. The absence of specific data for this compound underscores the critical need for further research to elucidate its pharmacological profile.

Comparative Analysis of Biological Activities

Due to the lack of specific experimental data for this compound, this section presents data from its close structural analogs, aconitine and lappaconitine, to provide a contextual framework for its potential biological effects.

Analgesic Effects

The analgesic properties of diterpenoid alkaloids are often evaluated using the acetic acid-induced writhing test in mice. This model assesses a compound's ability to reduce visceral pain.

Table 1: Comparative Analgesic Activity of Diterpenoid Alkaloids in Acetic Acid-Induced Writhing Test in Mice

CompoundDose% Inhibition of WrithingReference
This compound Data not availableData not available
Aconitine0.3 mg/kg68%[1][2][3]
Aconitine0.9 mg/kg76%[1][2][3]
Lappaconitine3.50 mg/kg (ED50)50%[4]
Aspirin (Reference)200 mg/kg75%[1][2][3]
Anti-inflammatory Effects

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit inflammatory mediators, such as nitric oxide (NO), in cell-based assays, or by their effect on edema in animal models like the carrageenan-induced paw edema test.

Table 2: Comparative Anti-inflammatory Activity of Diterpenoid Alkaloids

CompoundAssayIC50 / EffectReference
This compound Data not availableData not available
Lappaconitine Derivative (A4)NO Production Inhibition in RAW264.7 cells12.91 µmol/L[5][6]
Lappaconitine Derivative (unspecified)NO Production Inhibition in RAW 264.7 macrophages12.91 mmol/L[7]
Aconitines (total alkaloids)Carrageenan-induced rat paw edemaMarked suppressive effect[8]
Diclofenac (Reference)Carrageenan-induced rat paw edemaDose-dependent inhibition[9][10]
Cytotoxicity

The therapeutic potential of diterpenoid alkaloids is often limited by their inherent toxicity. Cytotoxicity is a critical parameter to be evaluated for any new compound in this class.

Table 3: Comparative Cytotoxicity of Diterpenoid Alkaloids

CompoundCell LineIC50Reference
This compound Data not availableData not available
LipomesaconitineKB cell line9.9 μM[11]
LipoaconitineVarious human tumor cell lines13.7 - 20.3 μM[11]
Various C19-diterpenoid alkaloidsVarious human tumor cell linesGenerally > 20 or 40 μM[11]

Experimental Protocols for Independent Verification

To independently verify the biological effects of this compound, the following established experimental protocols are recommended.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used method assesses the peripheral analgesic effects of a test compound.[12][13][14][15]

Principle: Intraperitoneal injection of acetic acid induces visceral pain, causing characteristic writhing movements in mice. An effective analgesic will reduce the number of these movements.

Procedure:

  • Animals: Male ICR mice (20-30 g) are used.

  • Grouping: Animals are divided into a control group, a standard group (e.g., Aspirin), and test groups receiving different doses of this compound.

  • Administration: The test compound or standard drug is administered, typically subcutaneously or orally, at a predetermined time before the acetic acid injection.

  • Induction of Writhing: A 0.6% - 1% solution of acetic acid is injected intraperitoneally.

  • Observation: Each mouse is placed in an observation chamber, and the number of writhing responses (abdominal constrictions and stretching of hind limbs) is counted for a set period (e.g., 10-15 minutes).

  • Data Analysis: The total number of writhes for each animal is recorded, and the average for each group is calculated. The percentage inhibition of writhing is determined relative to the control group.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard and reproducible model for evaluating acute inflammation.[10][16][17][18][19][20][21]

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response, characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Procedure:

  • Animals: Wistar rats (150-200 g) are typically used.

  • Grouping: Animals are divided into control, standard (e.g., Diclofenac), and test groups.

  • Administration: The test compound or standard drug is administered prior to the carrageenan injection.

  • Induction of Edema: A 1% suspension of carrageenan in saline is injected into the subplantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The difference in paw volume before and after carrageenan injection is calculated. The percentage inhibition of edema is determined by comparing the swelling in the treated groups to the control group.

Cytotoxicity Assay Using HEK293 Cells

This in vitro assay is used to assess the general toxicity of a compound on human cells.[22][23][24][25]

Principle: The viability of cultured cells is measured after exposure to the test compound. A common method is the MTT assay, which measures the metabolic activity of viable cells.

Procedure:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Plating: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of this compound. A control group (vehicle only) and a positive control for toxicity (e.g., Triton X-100) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.

  • Measurement: The absorbance or luminescence, which correlates with the number of viable cells, is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration that inhibits 50% of cell viability) can be determined.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Analgesia cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Pain Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis animal_selection Select Mice grouping Group Animals (Control, Standard, Test) animal_selection->grouping drug_admin Administer this compound or Standard Drug grouping->drug_admin acetic_acid Inject Acetic Acid (i.p.) drug_admin->acetic_acid observe Count Writhing Movements (15 min) acetic_acid->observe record Record Data observe->record analyze Calculate % Inhibition record->analyze

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Experimental_Workflow_Inflammation cluster_prep Preparation cluster_treat Treatment cluster_induce Inflammation Induction cluster_measure Measurement cluster_analyze_inflam Data Analysis select_rats Select Rats group_rats Group Animals (Control, Standard, Test) select_rats->group_rats admin_drug Administer this compound or Standard Drug group_rats->admin_drug carrageenan Inject Carrageenan (subplantar) admin_drug->carrageenan measure_paw Measure Paw Volume (0, 1, 2, 3, 4, 5h) carrageenan->measure_paw calc_inhibition Calculate % Inhibition of Edema measure_paw->calc_inhibition

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Signaling_Pathway_Inflammation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK iNOS_COX2 iNOS & COX-2 Expression ERK->iNOS_COX2 activates transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ERK->Cytokines activates transcription JNK->iNOS_COX2 activates transcription JNK->Cytokines activates transcription p38->iNOS_COX2 activates transcription p38->Cytokines activates transcription IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB->iNOS_COX2 activates transcription NFkB->Cytokines activates transcription NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs produces Carmichaenine_E This compound (Hypothesized) Carmichaenine_E->ERK Inhibits? Carmichaenine_E->JNK Inhibits? Carmichaenine_E->p38 Inhibits? Carmichaenine_E->IKK Inhibits?

Caption: Hypothesized Anti-inflammatory Signaling Pathway Inhibition.

Conclusion

This compound represents an intriguing but largely unstudied diterpenoid alkaloid. Based on the activities of its close analogs, it may possess significant analgesic and anti-inflammatory properties, though likely accompanied by cytotoxicity. The provided experimental protocols offer a clear roadmap for the independent verification of these potential effects. Such studies are essential to determine the therapeutic potential, if any, of this compound and to expand our understanding of the structure-activity relationships within this complex class of natural products. Researchers and drug development professionals are encouraged to undertake these investigations to fill the current knowledge gap.

References

Carmichaenine E: A Novel Candidate for Herbal Medicine Standardization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Herbal Medicine Analysis

The quality control of herbal medicines presents a significant challenge due to the complex chemical composition of plant extracts. The use of well-characterized reference standards is paramount for ensuring the consistency, safety, and efficacy of these traditional remedies. For Aconitum carmichaelii, a widely used herb in traditional Chinese medicine, a range of diterpenoid alkaloids are recognized as key analytical markers. This guide provides a comparative overview of established reference standards for Aconitum carmichaelii and introduces Carmichaenine E, a newly identified alkaloid with potential as a future reference standard.

Established Reference Standards for Aconitum carmichaelii

The primary alkaloids used for the quality control of Aconitum carmichaelii are the highly toxic diester-diterpenoid alkaloids (DDAs) such as aconitine (B1665448), mesaconitine, and hypaconitine, and their less toxic monoester-diterpenoid alkaloid (MDAs) derivatives like benzoylaconine (B606023), benzoylmesaconine, and benzoylhypaconine. The content of these alkaloids is often regulated to ensure the safety of the herbal product.

Chemical Properties of Key Reference Standards
CompoundMolecular FormulaMolecular Weight ( g/mol )Type
AconitineC₃₄H₄₇NO₁₁645.7DDA
MesaconitineC₃₃H₄₅NO₁₁631.7DDA
HypaconitineC₃₃H₄₅NO₁₀615.7DDA
BenzoylaconineC₃₂H₄₅NO₁₀603.7MDA
BenzoylmesaconineC₃₁H₄₃NO₁₀589.7MDA
BenzoylhypaconineC₃₁H₄₃NO₉573.7MDA

This compound: A New Diterpenoid Alkaloid

This compound is a recently identified diterpenoid alkaloid from Aconitum carmichaelii. Its chemical structure and properties suggest it may serve as a valuable addition to the panel of reference standards for this important medicinal herb.

Chemical Profile of this compound
CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₃₁H₄₃NO₈557.68

Due to its recent discovery, comprehensive experimental data on this compound as a reference standard is not yet widely available. However, based on its structural similarity to other diterpenoid alkaloids in Aconitum carmichaelii, established analytical methodologies can be adapted for its quantification.

Comparative Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the analysis of Aconitum alkaloids.

Recommended HPLC-UV Method for Aconitum Alkaloids

This protocol is a general guideline and may require optimization for specific applications.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered Aconitum carmichaelii sample.

    • Add 25 mL of an extraction solvent (e.g., methanol (B129727) or 70% ethanol).

    • Perform ultrasonic extraction for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water containing 0.1% phosphoric acid (B).

    • Gradient Program: A typical gradient might start at 10% A, increasing to 90% A over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 235 nm.

Proposed UPLC-MS/MS Method for this compound and Other Alkaloids

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.

Experimental Protocol:

  • Sample Preparation:

    • Follow the same procedure as for HPLC-UV analysis, but with a final dilution step using the initial mobile phase conditions.

  • UPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions need to be determined for this compound and other target alkaloids.

    • Source Parameters: Optimized for the specific instrument used.

Method Validation Parameters

A robust analytical method for reference standards should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Precision (RSD%) Intraday < 2%, Interday < 3%
Accuracy (Recovery %) 95% - 105%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity No interference at the retention time of the analyte

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for herbal medicine analysis and the logical relationship in selecting a reference standard.

Herbal_Medicine_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis RawHerbalMaterial Raw Herbal Material Grinding Grinding & Sieving RawHerbalMaterial->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration & Dilution Extraction->Filtration HPLC_UPLC HPLC / UPLC System Filtration->HPLC_UPLC Detector UV or MS/MS Detector HPLC_UPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: General workflow for the analysis of herbal medicine from raw material to final report.

Reference_Standard_Selection cluster_0 Identification & Isolation cluster_1 Characterization cluster_2 Method Development & Validation cluster_3 Final Reference Standard Identify Identify Bioactive or Marker Compound Isolate Isolate & Purify Compound Identify->Isolate Structure Structural Elucidation (NMR, MS) Isolate->Structure Purity Purity Assessment (>98%) Structure->Purity Develop Develop Analytical Method (HPLC, GC) Purity->Develop Validate Validate Method (ICH Guidelines) Develop->Validate CRS Certified Reference Standard Validate->CRS

Caption: Logical steps for the selection and establishment of a new reference standard.

Conclusion

While established reference standards like aconitine and benzoylaconine are crucial for the quality control of Aconitum carmichaelii, the identification of new, characteristic compounds like this compound offers the potential for a more comprehensive and robust analytical approach. Further research is needed to fully validate this compound as a reference standard, including the development and validation of specific analytical methods and the generation of comparative data. This guide provides a framework for researchers to incorporate both established and novel reference standards into their analytical protocols, ultimately contributing to the safety and efficacy of herbal medicines.

Benchmarking Carmichaenine E Against Known Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is an aconitine-type C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum carmichaelii. Alkaloids from this genus have a long history in traditional medicine and are recognized for their potent biological activities, including anti-inflammatory, analgesic, and cardiotonic effects. This guide provides a comparative analysis of this compound's potential therapeutic efficacy against established therapeutic agents in these domains. Due to the limited availability of specific experimental data for this compound, this comparison leverages data from closely related and well-studied aconitine-type alkaloids, such as aconitine (B1665448), which share a similar structural backbone and are co-constituents in Aconitum carmichaelii. This approach provides a foundational benchmark for future research and development of this compound.

Anti-inflammatory Activity

Diterpenoid alkaloids from Aconitum species are known to possess significant anti-inflammatory properties. The primary mechanism of action is believed to involve the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.

Comparative Data

Compound/AgentModelDosage/ConcentrationEffectReference
Total Alkaloids of A. carmichaelii (AAC) DSS-induced colitis in miceLow, Medium, HighSignificantly decreased levels of TNF-α, IL-1β, IL-6, IFN-γ, and IL-17A in a dose-dependent manner.[1]
Indomethacin (NSAID) Carrageenan-induced paw edema in rats5 mg/kgSignificant inhibition of paw edema.
Dexamethasone (Corticosteroid) Carrageenan-induced paw edema in rats1 mg/kgPotent inhibition of paw edema.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of this compound.

  • Procedure:

    • The basal paw volume of each rat is measured using a plethysmometer.

    • The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to nucleus MAPK->NFkB_nuc activates transcription factors CarmichaenineE This compound CarmichaenineE->IKK Inhibits CarmichaenineE->MAPK Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Inflammatory_Genes induces transcription LPS LPS (Inflammatory Stimulus) LPS->TLR4

Caption: Putative anti-inflammatory mechanism of this compound.

Analgesic Activity

Aconitine-type alkaloids are also known for their potent analgesic effects, which are thought to be mediated through both central and peripheral mechanisms, including the modulation of voltage-gated sodium channels and the inhibition of inflammatory pain pathways.

Comparative Data

Specific analgesic activity data for this compound is not available. The following table presents data for aconitine, a closely related compound, in a standard model of visceral pain.

Compound/AgentModelDosage% Inhibition of WrithingReference
Aconitine Acetic acid-induced writhing in mice0.3 mg/kg68%[2][3]
Aconitine Acetic acid-induced writhing in mice0.9 mg/kg76%[2][3]
Aspirin Acetic acid-induced writhing in mice200 mg/kg75%[2][3]

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a common method for screening peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., Aspirin), and test groups receiving different doses of this compound.

  • Procedure:

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 30 minutes), 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally to induce writhing.

    • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 15 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_induction Pain Induction cluster_observation Observation cluster_analysis Data Analysis AnimalAcclimatization Animal Acclimatization (Mice, 20-25g) Grouping Grouping of Animals (Control, Standard, Test) AnimalAcclimatization->Grouping DrugAdmin Drug Administration (Vehicle, Standard, this compound) Grouping->DrugAdmin Wait Waiting Period (e.g., 30 min) DrugAdmin->Wait AceticAcid Intraperitoneal Injection of Acetic Acid (0.6%) Wait->AceticAcid Observe Observation Period (e.g., 15 min after 5 min latency) AceticAcid->Observe CountWrithes Count Writhing Responses Observe->CountWrithes CalculateInhibition Calculate % Inhibition of Writhing CountWrithes->CalculateInhibition

Caption: Workflow for the acetic acid-induced writhing test.

Cardiotonic Activity

Aconitum alkaloids have been traditionally used for their cardiotonic effects. Their mechanism often involves the modulation of ion channels in cardiomyocytes, particularly voltage-gated sodium channels, leading to an increase in intracellular calcium concentration and enhanced myocardial contractility. However, this activity is also closely linked to their cardiotoxicity, presenting a narrow therapeutic window.[4]

Comparative Data

Quantitative data on the cardiotonic effects of this compound are not available. The following table provides data for aconitine, demonstrating its positive inotropic effect.

Compound/AgentModelConcentrationEffectReference
Aconitine Isolated guinea-pig papillary muscle1 µmol/L+38% increase in inotropic effect before arrhythmia[5]
Digitoxin (Cardiac Glycoside) Isolated guinea-pig papillary muscle1 µmol/LPositive inotropic effect
Isoprenaline (β-agonist) Isolated guinea-pig papillary muscle1 µmol/LPotent positive inotropic and chronotropic effects

Experimental Protocol: Langendorff Isolated Heart Preparation

This ex vivo model allows for the study of a compound's direct effects on cardiac function without systemic influences.

  • Preparation:

    • A rat is anesthetized, and the heart is rapidly excised.

    • The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Perfusion:

    • The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure and temperature.

    • This perfusion maintains the viability of the heart muscle.

  • Measurement:

    • A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric ventricular pressure (LVP), heart rate, and contractility (+dP/dt) and relaxation (-dP/dt).

    • The heart is allowed to stabilize before the addition of the test compound.

  • Drug Administration: this compound is added to the perfusate at various concentrations, and the changes in cardiac parameters are recorded.

  • Data Analysis: Dose-response curves are generated to determine the EC50 for the cardiotonic effects.

Logical Relationship of Cardiotonic Effect

G CarmichaenineE This compound NaChannel Voltage-gated Na+ Channel CarmichaenineE->NaChannel Modulates ProlongedDepol Prolonged Depolarization NaChannel->ProlongedDepol CaInflux Increased Intracellular Ca2+ ProlongedDepol->CaInflux Contractility Increased Myocardial Contractility CaInflux->Contractility InotropicEffect Positive Inotropic Effect Contractility->InotropicEffect

Caption: Proposed mechanism for the cardiotonic effect of this compound.

This compound, as an aconitine-type diterpenoid alkaloid, holds significant potential as a therapeutic agent due to its probable anti-inflammatory, analgesic, and cardiotonic properties. While direct experimental evidence for this compound is currently sparse, the data from closely related compounds, such as aconitine, and the total alkaloids of Aconitum carmichaelii, provide a strong rationale for its further investigation. The provided experimental protocols and mechanistic diagrams offer a framework for the systematic evaluation of this compound's pharmacological profile. Future research should focus on obtaining specific quantitative data for this compound to accurately benchmark its performance against existing therapeutic agents and to assess its therapeutic index, particularly concerning its potential cardiotoxicity.

References

Safety Operating Guide

Navigating the Safe Disposal of Carmichaenine E: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent compounds like Carmichaenine E, a highly toxic aconitine (B1665448) alkaloid, is a critical aspect of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes best practices from the handling and disposal of other aconitine alkaloids and general hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks. The appropriate Personal Protective Equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Safety Goggles or Face Shield

  • Chemical-Resistant Gloves (Nitrile or other appropriate material)

  • Laboratory Coat or Gown

  • Closed-Toed Shoes

  • For handling larger quantities or in case of potential aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible hazardous waste containers.

    • Ensure containers are securely closed when not in use.

    • For solid waste, such as contaminated lab supplies (e.g., pipette tips, weighing paper), collect it in a designated, sealed container.

    • For liquid waste, use a dedicated, sealed container. Avoid overfilling.

  • Labeling: All waste containers must be accurately labeled with the following information:

    • "Hazardous Waste"

    • "Toxic"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

  • Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. This area should be clearly marked as a hazardous waste storage area.

  • Disposal Request: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Follow their specific procedures for waste pickup. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Spill Management

In the event of a spill, evacuate the immediate area and prevent others from entering.

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use an absorbent material like sand, diatomite, or universal binders to contain the spill.

  • Cleanup: Carefully sweep or scoop up the absorbent material and any solid spill into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office immediately.

Quantitative Data for Aconitine Alkaloids

While specific data for this compound is not available, the following table provides transportation information for the general class of aconitine alkaloids, which should be considered as a guideline.

ParameterInformation
DOT Shipping Name ALKALOIDS, SOLID, N.O.S. (Aconitine)
Hazard Class 6.1 (Toxic)
UN Number UN1544
Packing Group I (High Danger)

Source: Safety Data Sheet for Aconitine[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_spill Spill Response start Waste Generation (this compound) ppe Wear Appropriate PPE spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Use Approved Hazardous Waste Containers segregate->container labeling Label Container Accurately container->labeling storage Store in Designated Secure Area labeling->storage request Submit Disposal Request to EHS storage->request disposal Professional Disposal request->disposal spill_ppe Wear Enhanced PPE spill->spill_ppe contain_spill Contain Spill spill_ppe->contain_spill cleanup Clean & Decontaminate contain_spill->cleanup spill_waste Collect Spill Waste cleanup->spill_waste report_spill Report to EHS cleanup->report_spill spill_waste->container

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is provided as a general guide for the safe disposal of this compound and is based on procedures for similar toxic compounds. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before handling or disposing of any hazardous chemical.

References

Essential Safety and Logistical Information for Handling Carmichaenine E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Carmichaenine E was found. The following guidance is based on the safety protocols for Aconitine (B1665448), a closely related and highly toxic aconitine alkaloid. It is imperative to handle this compound with extreme caution and to consult with a qualified safety professional before commencing any work.

This compound is presumed to be a highly toxic compound, and exposure can be life-threatening. Strict adherence to safety protocols is essential to prevent accidental poisoning.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment.[1] This is a minimum requirement, and a site-specific risk assessment should be conducted to determine if additional protection is necessary.

PPE CategorySpecification
Respiratory Protection A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended. If the respirator is the sole means of protection, a full-face supplied-air respirator should be used. Respirators must be NIOSH (US) or CEN (EU) approved.[1]
Hand Protection Chemical-resistant gloves must be worn. Inspect gloves for any defects prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Eye Protection A face shield and safety glasses that are NIOSH (US) or EN 166 (EU) approved are required.[1]
Skin and Body Protection A lab coat or protective suit should be worn. Ensure that there is no exposed skin.

Operational Plan for Handling this compound

1. Preparation:

  • Ensure that all necessary PPE is available and in good condition.

  • Work should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Have a copy of the relevant safety data sheet (for Aconitine, in this case) readily available.

  • Ensure that an emergency eyewash station and safety shower are accessible and in working order.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation at all times.[1]

  • Avoid contact with skin and eyes.[1]

  • Use appropriate tools to handle the solid compound to avoid direct contact.

  • Weigh the compound in a contained environment, such as a glove box or a ventilated balance enclosure.

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling and Disposal of this compound prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare handle_experiment Conduct Experiment handle_prepare->handle_experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Personal Exposure handle_experiment->emergency_exposure cleanup_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_solid cleanup_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_liquid cleanup_ppe Doff and Dispose of PPE cleanup_decontaminate->cleanup_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.